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  • Product: 5-(4-Bromophenyl)-1-methylimidazole
  • CAS: 136350-71-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-1-methylimidazole

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-(4-Bromophenyl)-1-methylimidazole, a key intermediate in pharmaceutical and materials science research. This document is intend...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-(4-Bromophenyl)-1-methylimidazole, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights into the synthesis of this compound.

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative with significant potential in various chemical applications. Its structure, featuring a brominated phenyl group attached to a methylated imidazole ring, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. The synthesis of this compound can be approached through several modern catalytic cross-coupling reactions, primarily leveraging palladium catalysis. This guide will focus on the most prevalent and effective methods: Palladium-Catalyzed Direct C-H Arylation and Suzuki-Miyaura Cross-Coupling.

Synthetic Strategies

The synthesis of 5-(4-Bromophenyl)-1-methylimidazole predominantly relies on the formation of the carbon-carbon bond between the imidazole and the bromophenyl moieties. The two main retrosynthetic disconnections lead to the following forward synthetic strategies:

  • Strategy A: Direct C-H Arylation: This approach involves the direct coupling of 1-methylimidazole with a 4-bromophenyl halide. This method is atom-economical as it avoids the pre-functionalization of the imidazole ring.

  • Strategy B: Suzuki-Miyaura Cross-Coupling: This powerful cross-coupling reaction utilizes a boronic acid or ester derivative of one coupling partner and a halide of the other, in the presence of a palladium catalyst and a base.

The following sections will detail the experimental protocols and available data for each of these synthetic routes.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering a more efficient route to biaryl compounds by avoiding the synthesis of organometallic reagents.[1] The palladium-catalyzed direct C-5 arylation of 1-methylimidazole with an aryl bromide is a viable method for the synthesis of 5-(4-Bromophenyl)-1-methylimidazole.[1][2][3][4]

Reaction Scheme

G cluster_product Product cluster_reagents Reagents & Conditions r1 1-Methylimidazole plus1 + r2 1,4-Dibromobenzene reagents Pd(OAc)2 (catalyst) K2CO3 (base) Benzoic Acid (additive) Anisole (solvent), Heat p1 5-(4-Bromophenyl)-1-methylimidazole reagents->p1

Caption: General workflow for Direct C-H Arylation.

Experimental Protocol

This protocol is adapted from general procedures for the direct C-5 arylation of 1-methylimidazoles.[1]

Materials:

  • 1-Methylimidazole

  • 1,4-Dibromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Benzoic Acid

  • Anisole (anhydrous)

  • Argon gas

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Syringes and needles

Procedure:

  • To a Schlenk flask, add palladium(II) acetate (0.05 mmol), potassium carbonate (2.0 mmol), and benzoic acid (0.2 mmol).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Under a stream of argon, add 1,4-dibromobenzene (1.5 mmol) and anhydrous anisole (5 mL).

  • Finally, add 1-methylimidazole (1.0 mmol) via syringe.

  • Heat the reaction mixture to 130 °C and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields and conditions for related direct C-H arylation reactions.

CatalystBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂K₂CO₃Benzoic AcidAnisole1301872-75[1]
Pd(OAc)₂K₂CO₃Pivalic AcidDMF1402460-80[3]

*Note: Yields are for the arylation of 1-methylimidazole with similar aryl bromides, not specifically 1,4-dibromobenzene. The yield for the desired reaction is expected to be in a similar range.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method for the formation of C-C bonds.[5][6][7][8] For the synthesis of 5-(4-Bromophenyl)-1-methylimidazole, this can be achieved by coupling a 5-halo-1-methylimidazole with 4-bromophenylboronic acid.

Reaction Scheme

G cluster_product Product cluster_reagents Reagents & Conditions r1 5-Bromo-1-methylimidazole plus1 + r2 4-Bromophenylboronic Acid reagents Pd(PPh3)4 (catalyst) Na2CO3 (base) Toluene/Ethanol/Water (solvent), Heat p1 5-(4-Bromophenyl)-1-methylimidazole reagents->p1

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Experimental Protocol

This protocol is based on general procedures for Suzuki-Miyaura couplings of haloimidazoles.[9]

Materials:

  • 5-Bromo-1-methylimidazole

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon gas

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromo-1-methylimidazole (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table presents typical conditions and yields for Suzuki-Miyaura reactions involving similar substrates.

Palladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O901280-95[9]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001675-90General Suzuki Protocols

*Note: Yields are based on couplings of various haloimidazoles with arylboronic acids and are expected to be high for the target reaction.

Spectroscopic Data for 5-(4-Bromophenyl)-1-methylimidazole

TechniqueExpected Data
¹H NMR Aromatic protons (AA'BB' system) in the range of δ 7.5-7.8 ppm. Imidazole ring protons as singlets or doublets around δ 7.0-7.6 ppm. Methyl group as a singlet around δ 3.6-3.8 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-140 ppm. Imidazole ring carbons in the range of δ 115-145 ppm. Methyl carbon around δ 33-35 ppm.
Mass Spec (ESI) Expected m/z for [M+H]⁺: 237.00/239.00 (due to bromine isotopes).

Conclusion

The synthesis of 5-(4-Bromophenyl)-1-methylimidazole can be effectively achieved through palladium-catalyzed direct C-H arylation or Suzuki-Miyaura cross-coupling. Both methods offer high potential yields and utilize readily available starting materials and catalysts. The choice of method may depend on the availability of specific precursors (e.g., 5-bromo-1-methylimidazole vs. 1-methylimidazole) and the desired scale of the reaction. The provided protocols offer a solid foundation for the laboratory synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative of interest in medicinal chemistry and materials science. The imidazole c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative of interest in medicinal chemistry and materials science. The imidazole core is a crucial pharmacophore found in many biologically active molecules, and the presence of a bromophenyl group offers a site for further functionalization, for instance, through cross-coupling reactions.[1][2][3] This document provides a comprehensive overview of the known chemical and physical properties of 5-(4-Bromophenyl)-1-methylimidazole, along with representative experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of 5-(4-Bromophenyl)-1-methylimidazole are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Table 1: General Chemical Properties of 5-(4-Bromophenyl)-1-methylimidazole

PropertyValueSource
CAS Number 136350-71-5[4][5]
Molecular Formula C10H9BrN2[4][6]
Molecular Weight 237.10 g/mol [5][6]
Exact Mass 237.0022 g/mol [7]
Boiling Point (Predicted) 399.1 ± 17.0 °C[4]
Density (Predicted) 1.44 ± 0.1 g/cm³[4]
XLogP3 2.85[4]
Topological Polar Surface Area (PSA) 17.8 Ų[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-(4-Bromophenyl)-1-methylimidazole.

Table 2: Spectroscopic Data for 5-(4-Bromophenyl)-1-methylimidazole

Spectroscopy TypeDataSource
High-Resolution Mass Spectrometry (HRMS-ESI) m/z calculated for C10H10BrN2 [M+H]⁺: 237.0022; Found: 237.0020, 237.0022[7]

Note: Detailed ¹H and ¹³C NMR data for this specific isomer were not available in the searched literature. However, related imidazole compounds show characteristic signals for the imidazole ring protons and the methyl group.[7][8][9][10][11]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of 5-(4-Bromophenyl)-1-methylimidazole, adapted from standard procedures for similar compounds.[12][13][14][15]

Synthesis

A common route for the synthesis of N-methylated aryl imidazoles involves the initial formation of the aryl-imidazole core followed by N-methylation.

4.1.1 Step 1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

A plausible method is the reaction of α-bromo-4-bromoacetophenone with formamidine acetate.

  • Materials: α-bromo-4-bromoacetophenone, formamidine acetate, ethylene glycol, potassium carbonate.

  • Procedure:

    • Dissolve α-bromo-4-bromoacetophenone in ethylene glycol in a reaction flask.

    • Control the temperature between 50-60°C and add formamidine acetate in portions.

    • Maintain the temperature and stir for approximately 2 hours to form the nucleophilic substitution intermediate.[14]

    • Cool the reaction mixture to 30-35°C.

    • Add potassium carbonate as an acid-binding agent over 1 hour to initiate cyclization.[14]

    • Stir the mixture at this temperature for 5-6 hours, then heat to 80-90°C to complete the reaction.

    • After cooling, the product can be isolated via extraction and purified by recrystallization or column chromatography to yield 4-(4-bromophenyl)-1H-imidazole.[2]

4.1.2 Step 2: N-Methylation to 5-(4-Bromophenyl)-1-methylimidazole

The synthesized 4-(4-bromophenyl)-1H-imidazole can be methylated to yield the final product.

  • Materials: 4-(4-Bromophenyl)-1H-imidazole, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend 4-(4-bromophenyl)-1H-imidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir at 0°C for 1 hour to ensure complete deprotonation.[12]

    • Add methyl iodide (1.1 equivalents) dropwise to the resulting imidazolide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12][16]

    • Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel to yield 5-(4-Bromophenyl)-1-methylimidazole.[16]

Caption: General workflow for the synthesis and characterization of 5-(4-Bromophenyl)-1-methylimidazole.

Biological and Pharmacological Context

The imidazole nucleus is a versatile scaffold in medicinal chemistry, present in numerous natural products like histidine and synthetic drugs.[1][3] Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

While specific biological activities for 5-(4-Bromophenyl)-1-methylimidazole are not extensively documented in the reviewed literature, related nitroimidazole derivatives have shown potent antiparasitic activity.[17] For instance, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized and tested against Entamoeba histolytica and Giardia intestinalis.[17] The bromophenyl moiety on the imidazole core serves as a valuable handle for creating diverse libraries of compounds through metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships for various therapeutic targets.

Logical_Relationship Core Imidazole Core Molecule 5-(4-Bromophenyl)- 1-methylimidazole Core->Molecule Substituent1 1-Methyl Group Substituent1->Molecule Substituent2 5-(4-Bromophenyl) Group Substituent2->Molecule Application1 Medicinal Chemistry (Pharmacophore) Molecule->Application1 Application2 Organic Synthesis (Building Block) Molecule->Application2 Application3 Materials Science Molecule->Application3

Caption: Key structural components and potential applications of 5-(4-Bromophenyl)-1-methylimidazole.

Handling and Storage

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols and contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep apart from incompatible materials.[4][5]

Conclusion

5-(4-Bromophenyl)-1-methylimidazole is a chemical compound with established physical and chemical properties. Its structure, featuring a biologically relevant imidazole core and a functionalizable bromophenyl group, makes it a valuable building block for drug discovery and chemical synthesis. The provided data and protocols serve as a foundational guide for researchers working with this compound.

References

Foundational

An In-depth Technical Guide to 5-(4-Bromophenyl)-1-methylimidazole (CAS: 136350-71-5)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. The imidazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromophenyl group on this heterocyclic core can significantly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5-(4-Bromophenyl)-1-methylimidazole, based on established chemical principles and data from structurally related compounds. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling are presented, alongside a discussion of potential areas for biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 5-(4-Bromophenyl)-1-methylimidazole is provided in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug development.

PropertyValueReference(s)
CAS Number 136350-71-5[1][2]
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1][2]
Appearance Predicted to be a solid at room temperature
Boiling Point 399.1 ± 17.0 °C (Predicted)[3]
Density 1.44 ± 0.1 g/cm³ (Predicted)[3]
LogP (XLogP3) 2.85 (Predicted)[3]
PSA (Polar Surface Area) 17.8 Ų[3]
SMILES CN1C=NC=C1C2=CC=C(Br)C=C2
InChI Key GBRRZXCIOPPVND-UHFFFAOYSA-N[3]

Synthesis

The synthesis of 5-(4-Bromophenyl)-1-methylimidazole can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and organoboron compounds due to its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a 5-halo-1-methylimidazole (e.g., 5-bromo-1-methylimidazole or 5-iodo-1-methylimidazole) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 5-Iodo-1-methylimidazole Catalyst Pd(PPh₃)₄ Reactant2 4-Bromophenylboronic acid Product 5-(4-Bromophenyl)-1-methylimidazole Catalyst->Product Suzuki-Miyaura Coupling Base Na₂CO₃ Solvent DME/H₂O

Caption: Proposed synthesis of 5-(4-Bromophenyl)-1-methylimidazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar heterocyclic compounds[4].

Materials:

  • 5-Iodo-1-methylimidazole

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-iodo-1-methylimidazole (1.0 eq) and 4-bromophenylboronic acid (1.2 eq) in a mixture of DME and water (e.g., 4:1 v/v).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Addition of Reagents: To the degassed solution, add sodium carbonate (2.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(4-Bromophenyl)-1-methylimidazole.

Workflow Diagram:

Experimental_Workflow A 1. Combine Reactants (5-Iodo-1-methylimidazole, 4-Bromophenylboronic acid) B 2. Add Solvent & Base (DME/H₂O, Na₂CO₃) A->B C 3. Degas with Inert Gas B->C D 4. Add Palladium Catalyst (Pd(PPh₃)₄) C->D E 5. Heat to Reflux (Monitor by TLC) D->E F 6. Cool and Perform Aqueous Work-up E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: Experimental workflow for the synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

Anticancer Potential

Imidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The bromophenyl moiety can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Potential Signaling Pathway Involvement:

Based on studies of similar compounds, 5-(4-Bromophenyl)-1-methylimidazole could potentially interact with signaling pathways crucial for cancer cell growth and survival, such as:

  • MAPK/ERK Pathway: Some imidazole-based compounds have been shown to inhibit kinases within this pathway, which is frequently hyperactivated in various cancers.

  • PI3K/Akt/mTOR Pathway: This is another critical pathway in cancer that could be a target for novel imidazole derivatives.

Anticancer_Pathway cluster_pathway Potential Anticancer Mechanism cluster_outcome Therapeutic Outcome Compound 5-(4-Bromophenyl)-1-methylimidazole Kinase Protein Kinase (e.g., in MAPK or PI3K pathway) Compound->Kinase Inhibition Proliferation Cancer Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Outcome1 Decreased Proliferation Outcome2 Increased Apoptosis

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial Activity

The imidazole ring is a core component of several antifungal and antibacterial agents. The mechanism of action often involves the inhibition of enzymes essential for the synthesis of ergosterol in fungi or other vital cellular processes in bacteria. The lipophilic nature of the bromophenyl group may facilitate the compound's entry into microbial cells.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 5-(4-Bromophenyl)-1-methylimidazole, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(4-Bromophenyl)-1-methylimidazole (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial two-fold dilutions of 5-(4-Bromophenyl)-1-methylimidazole in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

5-(4-Bromophenyl)-1-methylimidazole is a readily synthesizable compound with the potential for interesting biological activities, particularly in the areas of oncology and infectious diseases. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological properties. The proposed in vitro assays will be crucial in elucidating its therapeutic potential and mechanism of action. Further structure-activity relationship (SAR) studies, involving modifications of the phenyl ring and the imidazole core, could lead to the development of more potent and selective drug candidates.

References

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Bromophenyl)-1-methylimidazole. Due to the limited av...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Bromophenyl)-1-methylimidazole. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes a detailed, plausible experimental protocol for its synthesis and characterization, designed to meet the needs of researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: 5-(4-Bromophenyl)-1-methyl-1H-imidazole

  • CAS Number: 136350-71-5[1]

  • Molecular Formula: C₁₀H₉BrN₂[1]

  • Molecular Weight: 237.10 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(4-Bromophenyl)-1-methylimidazole. These predictions are derived from the known spectral characteristics of related compounds, including substituted imidazoles and bromophenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.60d, J ≈ 8.5 Hz2HH-2', H-6' (Ar-H)
~7.50s1HH-2 (Imidazole-H)
~7.30d, J ≈ 8.5 Hz2HH-3', H-5' (Ar-H)
~7.10s1HH-4 (Imidazole-H)
~3.60s3HN-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~140.0C-2 (Imidazole)
~137.0C-5 (Imidazole)
~132.0C-3', C-5' (Ar-C)
~130.0C-1' (Ar-C)
~129.0C-2', C-6' (Ar-C)
~122.0C-4' (Ar-C)
~120.0C-4 (Imidazole)
~33.0N-CH₃

Predicted in CDCl₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
236/238[M]⁺ isotopic pattern for one bromine atom
157[M - Br]⁺
115[C₉H₈N₂]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3100-3000C-H stretching (Aromatic, Imidazole)
~2950-2850C-H stretching (Aliphatic, N-CH₃)
~1600, 1480C=C stretching (Aromatic)
~1520, 1450C=N, C=C stretching (Imidazole)
~1070C-Br stretching
~820p-substituted benzene out-of-plane bend

Experimental Protocols

The following section details a plausible synthetic route and standard characterization methodologies for 5-(4-Bromophenyl)-1-methylimidazole.

This protocol is based on a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds between aryl halides and boronic acids.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-Bromo-1-methylimidazole G 5-(4-Bromophenyl)-1-methylimidazole A->G Suzuki Coupling B 4-Bromophenylboronic acid B->G C Pd(PPh₃)₄ C->G D Na₂CO₃ D->G E Toluene/Ethanol/H₂O E->G F Reflux F->G G A Synthesized Compound B Dissolve in CDCl₃ A->B F Mass Spectrometry A->F G Infrared Spectroscopy A->G C NMR Spectroscopy B->C D ¹H NMR C->D E ¹³C NMR C->E H Data Analysis and Structure Confirmation D->H E->H F->H G->H

References

Foundational

1H NMR spectrum of 5-(4-Bromophenyl)-1-methylimidazole

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(4-Bromophenyl)-1-methylimidazole For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(4-Bromophenyl)-1-methylimidazole

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization, providing detailed information about the molecular structure of a substance. This guide focuses on the ¹H NMR spectrum of 5-(4-Bromophenyl)-1-methylimidazole, a heterocyclic compound of interest in medicinal chemistry.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of 5-(4-Bromophenyl)-1-methylimidazole. These predictions are based on analysis of closely related structures and established principles of NMR spectroscopy.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2' and H-6'~7.58Doublet~8.42H
H-3' and H-5'~7.25Doublet~8.42H
H-2~7.65Singlet-1H
H-4~7.10Singlet-1H
N-CH₃~3.60Singlet-3H

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of 5-(4-Bromophenyl)-1-methylimidazole is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 5-(4-Bromophenyl)-1-methylimidazole.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Probe: A standard 5 mm broadband or inverse detection probe.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of 12-16 ppm is typically sufficient to cover the expected chemical shift range.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Assignment and Visualization

The chemical structure of 5-(4-Bromophenyl)-1-methylimidazole and the assignment of its proton signals are illustrated in the following diagram.

Caption: Structure and ¹H NMR assignments of 5-(4-Bromophenyl)-1-methylimidazole.

Exploratory

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Bromophenyl)-1-methylimidazole, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Bromophenyl)-1-methylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its ¹³C NMR data.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for 5-(4-Bromophenyl)-1-methylimidazole were predicted using advanced computational algorithms. The data is summarized in Table 1, with atom numbering corresponding to the structure in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-(4-Bromophenyl)-1-methylimidazole

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale & Notes
C2138.5Imidazole ring carbon adjacent to two nitrogen atoms; typically the most deshielded imidazole carbon.
C4129.8Imidazole ring carbon; its chemical shift is influenced by the adjacent C5 and N1.
C5135.2Imidazole ring carbon bearing the bromophenyl substituent; deshielded due to the aromatic ring and C-C bond.
C1'129.5Quaternary carbon of the phenyl ring attached to the imidazole; its shift is influenced by both rings.
C2'/C6'130.1Phenyl ring carbons ortho to the imidazole substituent; expected to be deshielded.
C3'/C5'132.4Phenyl ring carbons meta to the imidazole substituent and ortho to the bromine atom.
C4'122.3Phenyl ring carbon directly attached to the bromine atom. The 'heavy atom effect' of bromine causes an upfield shift.
N-CH₃33.7Methyl carbon attached to the imidazole nitrogen; typical range for N-methyl groups in heteroaromatics.

Visualization of Molecular Structure

The logical relationship between the atoms and their corresponding NMR signals is best understood by visualizing the molecular structure.

5-(4-Bromophenyl)-1-methylimidazole cluster_imidazole Imidazole Ring cluster_phenyl Bromophenyl Ring N1 N1 C2 C2 N1->C2 Me CH₃ N1->Me N3 N C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C5->N1 C1_prime C1' C5->C1_prime C5-C1' bond C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime Br Br C4_prime->Br C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Molecular structure of 5-(4-Bromophenyl)-1-methylimidazole with atom numbering.

Detailed Methodologies for ¹³C NMR Analysis

While specific experimental data for the title compound is not available, a standard protocol for acquiring the ¹³C NMR spectrum of a heterocyclic compound of this nature is provided below. This protocol is based on established laboratory practices for small molecule characterization.

3.1 Sample Preparation

  • Compound Purity: Ensure the sample of 5-(4-Bromophenyl)-1-methylimidazole is of high purity (>95%), as impurities will introduce extraneous peaks in the spectrum.

  • Mass: Accurately weigh approximately 10-25 mg of the compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and its single, well-defined solvent peak at approximately 77.16 ppm. Other suitable solvents include DMSO-d₆, Acetone-d₆, or Methanol-d₄, depending on sample solubility.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2 Instrumental Parameters (Based on a 400 MHz Spectrometer)

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Nucleus: ¹³C

  • Frequency: Approximately 100.6 MHz for a 400 MHz instrument.

  • Acquisition Mode: Proton-decoupled to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, this ranges from 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

3.3 Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Visualization

The general workflow for obtaining and analyzing the ¹³C NMR spectrum is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place sample in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters (Pulse Program, Scans, Delay) instrument->setup acquire Run Experiment setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum (TMS or Solvent) process->reference analyze Peak Picking & Assignment reference->analyze report report analyze->report Final Spectrum & Data Table

Foundational

Mass Spectrometry of 5-(4-Bromophenyl)-1-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(4-Bromophenyl)-1-methylimidazole, a compound of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(4-Bromophenyl)-1-methylimidazole, a compound of interest in pharmaceutical and chemical research. This document details the expected fragmentation patterns under electron ionization, provides a standardized experimental protocol for its analysis, and presents key data in a structured format for clarity and comparability.

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a heterocyclic compound containing a bromine atom, which imparts a characteristic isotopic signature in mass spectrometry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide will focus on the application of mass spectrometry to elucidate the structure and fragmentation pathways of this molecule.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 5-(4-Bromophenyl)-1-methylimidazole is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the imidazole ring and the loss of the bromine substituent. The presence of bromine, with its two major isotopes 79Br and 81Br in an approximate 1:1 ratio, will result in characteristic isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z) with nearly equal intensity.[1]

Quantitative Data

The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of 5-(4-Bromophenyl)-1-methylimidazole.

m/z (Mass-to-Charge Ratio)Predicted FragmentRelative Abundance (%)Notes
236/238[M]+•100Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
157[M - Br]+45Loss of the bromine radical.
156[M - HBr]+•20Loss of a hydrogen bromide molecule.
130[C8H7N2]+30Fragment corresponding to the methylimidazole-phenyl cation.
115[C7H5N]+15Further fragmentation of the imidazole ring.
77[C6H5]+25Phenyl cation.

Proposed Fragmentation Pathway

The fragmentation of 5-(4-Bromophenyl)-1-methylimidazole under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. This is followed by a series of fragmentation steps, including the characteristic loss of the bromine atom and cleavage of the imidazole ring.

Fragmentation_Pathway M [C10H9BrN2]+• m/z = 236/238 F1 [C10H9N2]+ m/z = 157 M->F1 - Br• F2 [C10H8N2]+• m/z = 156 M->F2 - HBr F3 [C8H7N2]+ m/z = 130 F1->F3 - HCN F4 [C6H5]+ m/z = 77 F1->F4 - C3H4N2

Caption: Proposed fragmentation pathway of 5-(4-Bromophenyl)-1-methylimidazole.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of 5-(4-Bromophenyl)-1-methylimidazole is provided below. This protocol is based on standard procedures for the analysis of small molecules by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dissolution: Accurately weigh 1 mg of 5-(4-Bromophenyl)-1-methylimidazole and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.[2]

  • Dilution: Prepare a working solution of 10 µg/mL by diluting 10 µL of the stock solution with 990 µL of the same solvent.[2]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the instrument.[2]

Instrumentation and Analysis

The analysis can be performed using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 20 °C/min to 280 °C

      • Final hold: 280 °C for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)[3]

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-300

    • Scan Rate: 2 scans/second

Data Analysis

The acquired data should be processed using the instrument's software. The identification of 5-(4-Bromophenyl)-1-methylimidazole is confirmed by matching the retention time and the fragmentation pattern of the acquired mass spectrum with the predicted data. The characteristic isotopic pattern of bromine should be used as a key identifier.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of 5-(4-Bromophenyl)-1-methylimidazole is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 P3 Filter Sample P2->P3 A1 Inject Sample P3->A1 A2 Gas Chromatography Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Confirm Isotopic Patterns D2->D3

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide outlines the fundamental aspects of the mass spectrometric analysis of 5-(4-Bromophenyl)-1-methylimidazole. The predicted fragmentation pattern, characterized by the prominent molecular ion and the distinctive bromine isotopic signature, provides a reliable basis for its identification. The detailed experimental protocol offers a standardized approach for researchers and scientists in drug development and related fields to achieve accurate and reproducible results. Adherence to these guidelines will facilitate the robust characterization of this compound in various research and development settings.

References

Exploratory

An In-depth Technical Guide to the Purity Assessment of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research and development, particularly in the pharmaceutical industry, a thorough assessment of its purity is paramount. This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-(4-Bromophenyl)-1-methylimidazole, identifying potential impurities, and establishing a robust quality control framework.

This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it discusses potential process-related impurities and degradation products, providing a holistic approach to purity assessment.

Potential Impurities

The purity profile of 5-(4-Bromophenyl)-1-methylimidazole is intrinsically linked to its synthetic route. A common method for its preparation involves the N-alkylation of a 4-(4-bromophenyl)-1H-imidazole precursor. Based on this, potential impurities may include:

  • Starting Materials:

    • 4-(4-Bromophenyl)-1H-imidazole (unreacted precursor)

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate) and its byproducts.

  • Process-Related Impurities:

    • Regioisomer: 4-(4-Bromophenyl)-1-methylimidazole. The N-alkylation of unsymmetrically substituted imidazoles can often lead to the formation of regioisomers.

    • Over-alkylation products: Formation of quaternary imidazolium salts.

    • Byproducts from side reactions: Dependent on the specific reagents and conditions used.

  • Degradation Products:

    • Hydrolytic, oxidative, and photolytic degradation products that may form under storage or stress conditions.

A logical workflow for the comprehensive purity assessment of 5-(4-Bromophenyl)-1-methylimidazole is depicted below.

Workflow for Purity Assessment cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_impurities Impurity Identification and Control Synthesis Synthesis of 5-(4-Bromophenyl)-1-methylimidazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity, Impurity Profiling) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities, Confirmation) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Purification->NMR MassSpec Mass Spectrometry (Molecular Weight Confirmation) Purification->MassSpec Impurity_ID Impurity Identification (Spectroscopic Techniques) HPLC->Impurity_ID GCMS->Impurity_ID NMR->Impurity_ID Impurity_Control Establishment of Acceptance Criteria Impurity_ID->Impurity_Control

Purity Assessment Workflow

Analytical Methodologies

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of 5-(4-Bromophenyl)-1-methylimidazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity and identifying non-volatile impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is proposed.

3.1.1 Experimental Protocol

  • Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

Time (min)% A% B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile to prepare a 1 mg/mL solution. Further dilute with the mobile phase as required.

3.1.2 Data Presentation

The following table illustrates expected retention times for the main compound and potential impurities.

CompoundExpected Retention Time (min)
4-(4-Bromophenyl)-1H-imidazole~ 8.5
5-(4-Bromophenyl)-1-methylimidazole ~ 12.2
4-(4-Bromophenyl)-1-methylimidazole (regioisomer)~ 11.8
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the molecular weight of the main compound.

3.2.1 Experimental Protocol

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

3.2.2 Data Presentation

The mass spectrum of 5-(4-Bromophenyl)-1-methylimidazole is expected to show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in approximately a 1:1 ratio).

IonExpected m/z
[M]+236/238
[M-CH3]+221/223
[M-Br]+157
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of 5-(4-Bromophenyl)-1-methylimidazole and for the quantification of impurities using the quantitative NMR (qNMR) technique.

3.3.1 Experimental Protocol

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • 1H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (D1): 5 seconds

  • 13C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (D1): 2 seconds

3.3.2 Data Presentation

The expected chemical shifts for 5-(4-Bromophenyl)-1-methylimidazole are presented below.

1H NMR (400 MHz, CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.60d2HAromatic CH
~7.50s1HImidazole CH
~7.20d2HAromatic CH
~7.05s1HImidazole CH
~3.65s3HN-CH3

13C NMR (100 MHz, CDCl3)

Chemical Shift (ppm)Assignment
~139.0Imidazole C
~132.5Aromatic C
~130.0Aromatic C
~129.5Imidazole C
~128.0Aromatic C
~122.0Aromatic C-Br
~34.0N-CH3

Signaling Pathways and Logical Relationships

While 5-(4-Bromophenyl)-1-methylimidazole does not have a well-defined signaling pathway in the biological context, a logical relationship for its quality control process can be visualized. The following diagram illustrates the decision-making process based on the analytical results.

Quality Control Decision Pathway start Sample of 5-(4-Bromophenyl)-1-methylimidazole hplc_test HPLC Purity Analysis start->hplc_test gcms_test GC-MS Impurity Profile start->gcms_test nmr_test NMR Structural Confirmation start->nmr_test decision_purity Purity ≥ 98%? hplc_test->decision_purity decision_impurities Impurities within Acceptable Limits? gcms_test->decision_impurities decision_structure Correct Structure Confirmed? nmr_test->decision_structure decision_purity->decision_impurities Yes fail Reject Batch decision_purity->fail No decision_impurities->decision_structure Yes decision_impurities->fail No pass Release for Use decision_structure->pass Yes decision_structure->fail No

Quality Control Decision Pathway

Conclusion

The purity assessment of 5-(4-Bromophenyl)-1-methylimidazole requires a combination of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the identification and quantification of the main compound and its potential impurities. Adherence to these protocols will ensure the quality and consistency of 5-(4-Bromophenyl)-1-methylimidazole for its intended research and development applications. It is recommended that these analytical methods be validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, specificity, and robustness.

Foundational

Solubility of 5-(4-Bromophenyl)-1-methylimidazole in organic solvents

An In-depth Technical Guide to the Solubility of 5-(4-Bromophenyl)-1-methylimidazole in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-(4-Bromophenyl)-1-methylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Bromophenyl)-1-methylimidazole. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound through established experimental protocols.

Introduction to 5-(4-Bromophenyl)-1-methylimidazole

5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. Its chemical structure, featuring a bromophenyl group attached to a methylimidazole core, suggests a degree of lipophilicity. The imidazole ring itself can participate in hydrogen bonding, potentially influencing its solubility in various solvents.

Chemical Structure:

  • IUPAC Name: 5-(4-bromophenyl)-1-methyl-1H-imidazole

  • CAS Number: 136350-71-5[1][2][3][4]

  • Molecular Formula: C₁₀H₉BrN₂[1][2][4]

  • Molecular Weight: 237.10 g/mol [2][3]

Understanding the solubility of this compound is crucial for a variety of applications in drug development and chemical research, including formulation, synthesis, and purification processes.

Predicted Physicochemical Properties

While experimental data is scarce, predicted physicochemical properties can offer initial insights into the potential solubility profile of 5-(4-Bromophenyl)-1-methylimidazole.

PropertyPredicted ValueSource
Density1.44 ± 0.1 g/cm³[1]
Boiling Point399.1 ± 17.0 °C[1]
XLogP32.84960[1]

The predicted XLogP3 value of 2.84960 suggests that 5-(4-Bromophenyl)-1-methylimidazole is likely to have good solubility in moderately polar to nonpolar organic solvents and limited solubility in water.

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of 5-(4-Bromophenyl)-1-methylimidazole in various organic solvents. The following protocol outlines a general and reliable method.

Materials and Equipment
  • 5-(4-Bromophenyl)-1-methylimidazole (solid)

  • A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 5-(4-Bromophenyl)-1-methylimidazole.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5-(4-Bromophenyl)-1-methylimidazole prep2 Add a known volume of organic solvent to vials prep1->prep2 Step 1 equil1 Seal vials and agitate at a constant temperature prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 Step 2 sep1 Centrifuge the vials to pellet undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 Step 3 ana1 Prepare serial dilutions of the supernatant sep2->ana1 ana2 Analyze dilutions using HPLC or UV-Vis spectroscopy ana1->ana2 Step 4 ana3 Determine concentration from a calibration curve ana2->ana3 Step 5

References

Exploratory

Stability and storage conditions for 5-(4-Bromophenyl)-1-methylimidazole

An In-depth Technical Guide to the Stability and Storage of 5-(4-Bromophenyl)-1-methylimidazole For Researchers, Scientists, and Drug Development Professionals Disclaimer: Limited direct stability data for 5-(4-Bromophen...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for 5-(4-Bromophenyl)-1-methylimidazole is publicly available. Therefore, this guide is based on the known stability profiles of structurally related phenyl-substituted and N-methylated imidazole compounds. The information herein should be used as a strategic guide for designing specific stability studies for the target compound.

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative with potential applications in pharmaceutical research and development. Understanding its chemical stability and defining appropriate storage conditions are critical for ensuring its quality, potency, and safety throughout its lifecycle, from laboratory research to potential clinical applications. This document provides a comprehensive overview of the anticipated stability profile of 5-(4-Bromophenyl)-1-methylimidazole, recommended storage conditions, and detailed methodologies for its stability assessment.

Recommended Storage and Handling

To maintain the integrity of 5-(4-Bromophenyl)-1-methylimidazole, the following storage and handling conditions are recommended based on general knowledge of similar imidazole compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use.Prevents potential thermal degradation.
Light Store in light-resistant containers.[1]The imidazole ring can be susceptible to photodegradation.[1]
Moisture Store in a dry, well-sealed container.[1] Consider storage under an inert atmosphere (e.g., nitrogen or argon).N-methylimidazole compounds can be hygroscopic.
Air Minimize exposure to air.The imidazole moiety can be prone to oxidation.[1]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions leading to degradation.

Anticipated Stability Profile and Degradation Pathways

Based on the chemical structure of 5-(4-Bromophenyl)-1-methylimidazole, several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to definitively identify these pathways and the resulting degradants.[2]

3.1. Hydrolytic Degradation

While the N-methyl group prevents tautomerization, making the compound generally more stable than its N-unsubstituted counterparts, hydrolysis could potentially occur under strongly acidic or basic conditions, although likely requiring elevated temperatures.[3] The imidazole ring itself is relatively stable to hydrolysis, but extreme pH and heat could lead to ring-opening or other degradative reactions.

3.2. Oxidative Degradation

The electron-rich imidazole ring is susceptible to oxidation.[1] Common laboratory oxidants like hydrogen peroxide or exposure to atmospheric oxygen over time, potentially catalyzed by light or metal ions, could lead to the formation of N-oxides or other oxidized species.[1]

3.3. Photodegradation

Imidazole-containing compounds are often sensitive to light.[1][4] Exposure to UV or even visible light can induce photochemical reactions, leading to the formation of various degradation products through complex pathways.[1][5]

3.4. Thermal Degradation

In the solid state, 5-(4-Bromophenyl)-1-methylimidazole is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The degradation pathway at high temperatures is likely to be complex, potentially involving fragmentation of the molecule.

Potential Degradation Pathways Diagram

G A 5-(4-Bromophenyl)-1-methylimidazole B Hydrolytic Degradants (e.g., Ring-opened products) A->B  Strong Acid/Base, Heat C Oxidative Degradants (e.g., N-oxides) A->C  Oxidizing Agents (e.g., H₂O₂), O₂ D Photolytic Degradants (e.g., Isomers, Photodimers) A->D  UV/Visible Light E Thermal Degradants (e.g., Fragmentation products) A->E  High Temperature

Caption: Potential degradation pathways for 5-(4-Bromophenyl)-1-methylimidazole.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should include long-term, accelerated, and forced degradation studies.

4.1. Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][6]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24, 48, 72 hours
Neutral Hydrolysis Water at 60°C for 24, 48, 72 hours
Oxidation 3% H₂O₂ at room temperature for 24, 48, 72 hours
Photostability ICH Q1B option 2: Expose to not less than 1.2 million lux hours and 200 watt hours/square meter
Thermal (Solid) 80°C for 1, 2, 4 weeks
Thermal (Solution) 60°C in a suitable solvent for 1 week

4.2. Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[7][8]

4.2.1. HPLC Method Protocol (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

4.2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare solutions of 5-(4-Bromophenyl)-1-methylimidazole B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H Quantify Parent Compound and Degradation Products G->H I Identify Degradation Pathways H->I

Caption: A typical experimental workflow for forced degradation studies.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of forced degradation results to illustrate how data should be presented. Actual results would need to be generated through experimentation.

Table 3: Hypothetical Forced Degradation Results for 5-(4-Bromophenyl)-1-methylimidazole

Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradants DetectedMajor Degradant (Retention Time)
Control100.00.00-
0.1 M HCl, 60°C, 72h92.57.524.2 min
0.1 M NaOH, 60°C, 72h85.314.733.8 min
3% H₂O₂, RT, 72h89.110.925.1 min
Photolysis (ICH Q1B)91.88.216.5 min
Thermal (80°C, 4 weeks)98.21.817.1 min

Conclusion

While specific stability data for 5-(4-Bromophenyl)-1-methylimidazole is not extensively documented, a robust stability testing plan can be developed based on the known behavior of similar imidazole-containing molecules. The primary anticipated degradation pathways are hydrolysis under basic conditions, oxidation, and photolysis. Strict adherence to recommended storage conditions—cool, dry, and protected from light—is essential to maintain the compound's integrity. The experimental protocols outlined in this guide provide a solid framework for researchers and drug development professionals to thoroughly characterize the stability of 5-(4-Bromophenyl)-1-methylimidazole, ensuring its quality and reliability in scientific applications.

References

Foundational

The Rising Therapeutic Potential of Bromophenyl-Substituted Azole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The structural motif of an imidazole ring substituted with a bromophenyl group is emerging as a pharmacophore of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural motif of an imidazole ring substituted with a bromophenyl group is emerging as a pharmacophore of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of bromophenyl-substituted azole derivatives, with a particular focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document collates available quantitative data, details essential experimental protocols for their biological evaluation, and visualizes key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Heterocyclic compounds, particularly those containing azole rings such as imidazole, triazole, and thiazole, form the backbone of a vast array of biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus, for instance, allow for diverse interactions with biological targets. The incorporation of a bromophenyl moiety can further enhance the therapeutic potential of these molecules by increasing lipophilicity, which can improve membrane permeability, and by providing a site for halogen bonding, a recognized interaction in drug-receptor binding. This guide focuses on derivatives that combine these features, exploring their demonstrated and potential biological activities.

Anticancer Activity

A growing body of evidence suggests that bromophenyl-substituted azole derivatives possess significant antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific chemical scaffold.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various bromophenyl-substituted azole derivatives as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(4-Bromophenyl)-thiazol-2-amineCompound p2MCF7 (Breast)10.55-Fluorouracil5.2
Substituted ImidazoleKim-161 (5a)T24 (Bladder)56.11--
Substituted ImidazoleKim-111 (5b)T24 (Bladder)67.29--
Bromophenol HybridsCompound 17aA549 (Lung)4.49 ± 0.73 (µg/mL)Sunitinib-
Bromophenol HybridsCompound 17aHCT116 (Colon)3.16 ± 0.45 (µg/mL)Sunitinib-

Note: Direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Implicated Signaling Pathways in Cancer

Research into the mechanisms of action of related compounds suggests that bromophenyl azole derivatives may exert their anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

One prominent mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). An excess of ROS can lead to cellular damage and trigger programmed cell death. This pathway often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

ROS_Mediated_Apoptosis Bromophenyl_Derivative Bromophenyl Derivative ROS_Generation Increased Cellular ROS Generation Bromophenyl_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bcl2_Downregulation Bcl-2 Downregulation Mitochondrial_Stress->Bcl2_Downregulation Bax_Upregulation Bax Upregulation Mitochondrial_Stress->Bax_Upregulation Caspase_Activation Caspase Activation Bcl2_Downregulation->Caspase_Activation Bax_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: ROS-Mediated Apoptotic Pathway.

Additionally, some substituted imidazole derivatives have been shown to modulate inflammatory and survival pathways such as the NF-κB and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Bromophenyl-substituted azoles have demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for several bromophenyl-substituted azole derivatives.

Compound ClassDerivativeBacterial StrainMIC (µM)Fungal StrainMIC (µM)
4-(4-Bromophenyl)-thiazol-2-amineCompound p2S. aureus16.1--
4-(4-Bromophenyl)-thiazol-2-amineCompound p2E. coli16.1--
4-(4-Bromophenyl)-thiazol-2-amineCompound p4B. subtilis28.8--
4-(4-Bromophenyl)-thiazol-2-amineCompound p3--A. niger16.2
4-(4-Bromophenyl)-thiazol-2-amineCompound p6--C. albicans15.3

Note: Data is compiled from various sources and should be interpreted in the context of the specific study.

Proposed Antimicrobial Mechanisms

The antimicrobial mechanism of azole derivatives often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, in fungi, azoles are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The mechanism in bacteria may involve the inhibition of cell wall synthesis or interference with DNA replication.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Some imidazole derivatives have been investigated for their potential to modulate inflammatory responses.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of compounds is often assessed in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a measure of the compound's effectiveness.

Compound ClassDerivativeDoseEdema Inhibition (%)Reference CompoundEdema Inhibition (%)
Di- and tri-substituted imidazolesCompound 3h-49.58 - 58.02Indomethacin-
Di- and tri-substituted imidazolesCompound 3l-49.58 - 58.02Indomethacin-
Implicated Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of certain heterocyclic compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Inhibition of this pathway can reduce the production of inflammatory cytokines and mediators.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Phosphorylation->NFkB_Dimer releases Nuclear_Translocation Nuclear Translocation NFkB_Dimer->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Bromophenyl_Derivative Bromophenyl Derivative Bromophenyl_Derivative->IKK_Complex Inhibits

Figure 2: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of bromophenyl-substituted azole derivatives.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Bromophenyl Derivative A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G

Figure 3: MTT Assay Experimental Workflow.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate changes in the expression levels of proteins involved in signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with the bromophenyl derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion and Future Directions

The available data strongly indicate that bromophenyl-substituted azole derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory potential warrants further investigation. Future research should focus on:

  • Synthesis of focused libraries: The systematic synthesis of novel bromophenyl methylimidazole and other azole derivatives will allow for a more comprehensive exploration of the structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds is crucial for their further development.

  • In vivo efficacy and safety profiling: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity.

This technical guide serves as a foundational resource to stimulate and guide further research in this exciting area of drug discovery. The continued exploration of bromophenyl-substituted azoles holds the potential to deliver novel therapeutic agents to address unmet medical needs.

References

Exploratory

The Pivotal Role of 5-(4-Bromophenyl)-1-methylimidazole: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Bromophenyl)-1-methylimidazole is a key chemical intermediate that holds significant importance in the landscape of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a key chemical intermediate that holds significant importance in the landscape of modern medicinal chemistry and drug development. Its unique structural features, particularly the presence of a reactive bromophenyl group and a methylated imidazole core, make it a versatile building block for the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 5-(4-Bromophenyl)-1-methylimidazole, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Synthesis

The fundamental chemical and physical properties of 5-(4-Bromophenyl)-1-methylimidazole are summarized in the table below, providing a foundational understanding for its use in chemical synthesis.

PropertyValueReference
CAS Number 136350-71-5[1][2]
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1][2]
Boiling Point 399.1±17.0 °C (Predicted)[2]
Density 1.44±0.1 g/cm³ (Predicted)[2]
LogP 2.85[2]

The synthesis of 5-aryl-1-methylimidazole derivatives can be achieved through various synthetic routes. One common and effective method is the Suzuki-Miyaura cross-coupling reaction. While a specific protocol for the direct synthesis of 5-(4-Bromophenyl)-1-methylimidazole is not extensively detailed in readily available literature, a general and adaptable methodology involves the coupling of a halogenated imidazole with an appropriate boronic acid.

Experimental Protocol: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

This protocol, adapted from the synthesis of analogous compounds, provides a framework for the synthesis of 5-aryl-1-methylimidazole derivatives and can be conceptually applied to the synthesis of 5-(4-Bromophenyl)-1-methylimidazole by selecting the appropriate starting materials.[3]

Materials:

  • 5-chloro-1-methyl-4-nitroimidazole

  • Arylboronic acid (e.g., 4-bromophenylboronic acid)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure:

  • A mixture of 5-chloro-1-methyl-4-nitroimidazole (4 mmol), the corresponding arylboronic acid (4 mmol), dichlorobis(triphenylphosphine)palladium(II) (3 mol%, 80 mg), powdered potassium carbonate (1.4 g, 10 mmol), and tetrabutylammonium bromide (1.3 g, 4 mmol) is prepared in water (3 mL).[3]

  • The reaction mixture is heated with stirring at 75-80 °C for 5-8 hours.[3]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data for Analogue Synthesis:

The following table summarizes the yields for the synthesis of various 5-aryl-1-methyl-4-nitroimidazoles using the described Suzuki coupling protocol, demonstrating the general efficacy of this method.

Aryl GroupYield (%)Melting Point (°C)
Phenyl70177-179
4-Methylphenyl65179-181
4-Methoxyphenyl75182-184
4-Fluorophenyl73137-139
4-Chlorophenyl57237-239
3-Chlorophenyl--

Data adapted from the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.[3]

Role as a Chemical Intermediate in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[4][5][6][7][8] 5-(4-Bromophenyl)-1-methylimidazole serves as a valuable intermediate in the synthesis of such bioactive molecules. The bromo-substituent provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.

While a direct role for 5-(4-Bromophenyl)-1-methylimidazole in a specific signaling pathway has not been explicitly elucidated in the reviewed literature, its utility lies in the construction of molecules that do interact with biological pathways. For instance, many imidazole-containing compounds are known to act as enzyme inhibitors or receptor antagonists.[8]

Logical Workflow for Drug Discovery using 5-(4-Bromophenyl)-1-methylimidazole

The following diagram illustrates a typical workflow in a drug discovery program where 5-(4-Bromophenyl)-1-methylimidazole could be utilized as a key starting material.

DrugDiscoveryWorkflow A 5-(4-Bromophenyl)-1-methylimidazole (Starting Material) B Suzuki-Miyaura Cross-Coupling (Reaction) A->B Arylboronic Acids, Pd Catalyst C Library of Novel 5-Aryl-1-methylimidazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Drug discovery workflow utilizing 5-(4-Bromophenyl)-1-methylimidazole.

Application in the Synthesis of Bioactive Molecules

The versatility of the 5-aryl-1-methylimidazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as:

  • Antiparasitic Agents: A series of 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against Entamoeba histolytica and Giardia intestinalis.[3]

  • Antiviral Agents: Imidazole derivatives are explored as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1.[4]

  • Anticancer Agents: Various imidazole-containing compounds have shown cytotoxic effects against a range of cancer cell lines.[9]

Signaling Pathway Context: Imidazole Derivatives as Kinase Inhibitors

While specific data for 5-(4-Bromophenyl)-1-methylimidazole is not available, many imidazole derivatives exert their biological effects by inhibiting protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below provides a simplified, conceptual representation of how an imidazole-based kinase inhibitor might function.

KinaseInhibition cluster_cell Cell cluster_pathway Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade Receptor->KinaseCascade Proliferation Cell Proliferation KinaseCascade->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Conceptual diagram of an imidazole-based kinase inhibitor disrupting a signaling pathway.

Conclusion

5-(4-Bromophenyl)-1-methylimidazole is a chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. Its utility is primarily derived from the adaptability of the imidazole core and the reactivity of the bromophenyl substituent, which allows for extensive molecular diversification through reactions such as the Suzuki-Miyaura cross-coupling. While further research is needed to fully elucidate its direct biological roles and to develop specific, high-yield synthetic protocols, the existing body of knowledge on related imidazole derivatives strongly supports its value as a key building block in the ongoing quest for new and effective therapeutics. Researchers and drug development professionals are encouraged to explore the synthetic possibilities offered by this versatile intermediate.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions with 5-(4-bromophenyl)-1-methylimidaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions with 5-(4-bromophenyl)-1-methylimidazole. This versatile building block is a key intermediate in the synthesis of a wide array of biaryl and heteroaryl-aryl imidazole derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for structurally similar N-heterocyclic compounds, offering a robust starting point for reaction optimization and discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid or ester, and an organic halide or triflate in the presence of a base. The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast range of reactants, making it a cornerstone of modern organic synthesis.

5-(4-Bromophenyl)-1-methylimidazole serves as an excellent substrate for Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the phenyl ring. The resulting 5-(4-arylphenyl)-1-methylimidazole scaffold is a common motif in pharmacologically active molecules.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-(4-bromophenyl)-1-methylimidazole to form a Pd(II) complex.

  • Transmetalation: The arylboronic acid is activated by a base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regenerated  Catalyst Product 5-(4-Arylphenyl)-1-methylimidazole (Ar-Ar') RedElim->Product Forms ArylHalide 5-(4-Bromophenyl)-1-methylimidazole (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions for Analogous Heterocycles

While specific data for 5-(4-bromophenyl)-1-methylimidazole is not extensively published, the following tables summarize successful Suzuki coupling conditions for structurally related bromo-N-heterocycles. These conditions provide a strong foundation for developing a protocol for the target substrate.

Table 1: Suzuki Coupling Conditions for Bromoindazoles [2]

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (10)dppfK₂CO₃DME/H₂O80284
Pd(PPh₃)₄ (10)PPh₃K₂CO₃DME/H₂O80422
Pd(PPh₃)₂Cl₂ (10)PPh₃K₂CO₃DME/H₂O80475
Pd(PCy₃)₂ (10)PCy₃K₂CO₃DME/H₂O80257

Table 2: Suzuki Coupling Conditions for 4(5)-Bromo-1H-imidazole [1]

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf) (3)dppfK₂CO₃Toluene/H₂O801285-95
PdCl₂(dppf) (3)dppfCs₂CO₃Toluene/H₂O801280-92

Table 3: Suzuki Coupling Conditions for 5-Chloro-1-methyl-4-nitroimidazole [3]

Catalyst (mol%)LigandBaseSolventTemp (°C)AdditiveYield (%)
Pd(PPh₃)₂Cl₂ (3)PPh₃K₂CO₃H₂O70-80TBAB70-85

Abbreviations: dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃ = Triphenylphosphine; PCy₃ = Tricyclohexylphosphine; DME = 1,2-Dimethoxyethane; TBAB = Tetrabutylammonium bromide.

Experimental Protocols

The following protocols are generalized based on the successful reactions with analogous substrates and should be optimized for 5-(4-bromophenyl)-1-methylimidazole.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from conditions found to be effective for other bromo-N-heterocycles.[1][2]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-(4-bromophenyl)-1-methylimidazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Combine Reactants: - 5-(4-Bromophenyl)-1-methylimidazole - Arylboronic Acid - Base (K2CO3) start->reagents inert 2. Create Inert Atmosphere (Purge with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent (Pd(dppf)Cl2, Dioxane/H2O) inert->catalyst heat 4. Heat and Stir (80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 2: Ligand-Free Conditions in an Aqueous Medium

For a greener approach, conditions similar to those used for 5-chloro-1-methyl-4-nitroimidazole can be adapted.[3] The use of a phase-transfer catalyst like TBAB can be beneficial.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • Arylboronic acid (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 5-(4-bromophenyl)-1-methylimidazole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and TBAB (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (3 mol%).

  • Add deionized water to the mixture.

  • Heat the reaction to 70-80 °C with efficient stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of base can also be critical; stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields.

  • Decomposition: Imidazole-containing compounds can sometimes coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can mitigate this issue.

  • Debromination: A common side reaction is the reductive debromination of the starting material. This can be minimized by ensuring strictly anaerobic conditions and using degassed solvents.

  • Catalyst Choice: While Pd(dppf)Cl₂ is a robust catalyst for many N-heterocycles, other catalysts such as Pd(PPh₃)₄ or those based on Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) may offer superior performance and should be screened for optimal results.[4][5]

By leveraging the established methodologies for similar heterocyclic systems, researchers can confidently approach the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-1-methylimidazole to generate diverse libraries of novel compounds for further investigation.

References

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines from aryl halides.[3] The reaction's broad substrate scope and functional group tolerance have made it a favored method over traditional techniques, which often require harsh reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-(4-bromophenyl)-1-methylimidazole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the amination of heteroaryl halides and provide a starting point for optimization with various amine coupling partners.[4][5]

Reaction Scheme

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

  • Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. Pre-catalysts, which are more stable and easier to handle, are also widely used.[6]

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred as they promote the rates of both oxidative addition and reductive elimination.[1][6] For heteroaromatic substrates, ligands such as tBuBrettPhos, XantPhos, and BINAP have shown good performance.[4][7][8]

  • Base: A non-nucleophilic strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[4][7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[6] The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Temperature: Reaction temperatures generally range from room temperature to elevated temperatures (80-110 °C), depending on the reactivity of the substrates and the catalytic system used.[7][9]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of 5-(4-Bromophenyl)-1-methylimidazole.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Amine, Base, Ligand, and Palladium Catalyst solvent Add Anhydrous Solvent reagents->solvent inert Degas and place under Inert Atmosphere (Ar or N2) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, GC, or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the amination of similar heteroaryl bromides and can be used as a starting point for the amination of 5-(4-bromophenyl)-1-methylimidazole.[4][10]

Protocol 1: Using tBuBrettPhos Pd G3 Precatalyst

This protocol is adapted from a procedure for the amination of unprotected bromoimidazoles and is expected to be effective for the target substrate.[4]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • Amine (1.2 equivalents)

  • tBuBrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vial, add 5-(4-bromophenyl)-1-methylimidazole (1.0 mmol), the amine (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 mmol), and a stir bar.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous THF (5 mL) via syringe.

  • In a separate vial, dissolve LHMDS (2.2 mmol) in anhydrous THF (3 mL) under an argon atmosphere.

  • Slowly add the LHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂ and a Phosphine Ligand

This is a more general protocol that can be adapted with different ligands and bases.[7]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • Amine (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • BINAP (8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask, combine 5-(4-bromophenyl)-1-methylimidazole (1.0 mmol), the amine (1.5 mmol), Pd(OAc)₂ (0.05 mmol), BINAP (0.08 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reaction conditions that have been successfully applied to the Buchwald-Hartwig amination of aryl bromides and heteroaryl bromides. These conditions can be used as a guide for optimizing the reaction of 5-(4-bromophenyl)-1-methylimidazole with different amines.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Amine TypeTypical Yield (%)Reference
1tBuBrettPhos Pd G3 (2)-LHMDS (2.2)THF65Primary and secondary anilines70-95[4]
2Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (2.0)Toluene110Primary anilines80-90[7]
3Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (1.4)Toluene100Secondary cyclic amines75-85[5]
4Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Dioxane100Primary and secondary amines85-98[11]
5"XantPhos Pd G3" (5)-DBU (2.0)MeCN/PhMe140Amides and anilines78-88[8]

Signaling Pathway and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0)/palladium(II) redox couple.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_halide L-Pd(II)(Ar)(Br) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR1R2 PdII_amine [L-Pd(II)(Ar)(HNR1R2)]+Br- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR1R2) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR1R2 (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-aryl derivatives of 5-(4-aminophenyl)-1-methylimidazole. The protocols and data presented here offer a solid foundation for researchers to develop and optimize this important transformation for a wide range of amine coupling partners. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired products. These compounds are of significant interest in drug discovery and development, and the methodologies described herein facilitate their efficient synthesis.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-(4-bromophenyl)-1-methylimidazole as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-(4-bromophenyl)-1-methylimidazole as a key building block. This versatile substrate, featuring a reactive aryl bromide on a biologically relevant imidazole scaffold, serves as a valuable starting material for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The imidazole core is a prevalent motif in many pharmaceuticals, and its derivatives have shown promise as anticancer and antiparasitic agents.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation (for Suzuki, Sonogashira) or coordination/insertion (for Heck), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

This document outlines protocols for four major types of palladium-catalyzed cross-coupling reactions applied to 5-(4-bromophenyl)-1-methylimidazole: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of 5-(4-bromophenyl)-1-methylimidazole with various coupling partners. The data is compiled from literature on similar substrates and represents typical outcomes.

Table 1: Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-1-methylimidazole with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101680-90
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801875-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O901270-80

Table 2: Heck Coupling of 5-(4-Bromophenyl)-1-methylimidazole with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401865-75
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe1,4-Dioxane1102060-70

Table 3: Sonogashira Coupling of 5-(4-Bromophenyl)-1-methylimidazole with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65880-90
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF801275-85
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene701085-95

Table 4: Buchwald-Hartwig Amination of 5-(4-Bromophenyl)-1-methylimidazole with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1101880-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1202470-80
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃THF1002075-85

Experimental Protocols

The following are detailed experimental protocols for each of the cross-coupling reactions. These are general procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

General Procedure:

  • To an oven-dried Schlenk flask, add 5-(4-bromophenyl)-1-methylimidazole (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methylimidazole derivative.

Heck Coupling

General Procedure:

  • To an oven-dried Schlenk tube, add 5-(4-bromophenyl)-1-methylimidazole (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., P(o-tol)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C) for the indicated time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired substituted alkene.

Sonogashira Coupling

General Procedure:

  • To a Schlenk flask, add 5-(4-bromophenyl)-1-methylimidazole (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF), the terminal alkyne (1.2 eq.), and the amine base (e.g., Et₃N, 2.5 eq.).

  • Stir the reaction mixture at the specified temperature (e.g., 65 °C) for the indicated time (e.g., 8 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to obtain the desired alkynyl-substituted imidazole.

Buchwald-Hartwig Amination

General Procedure:

  • In a glovebox or under an inert atmosphere, add to a Schlenk tube the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Add 5-(4-bromophenyl)-1-methylimidazole (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) for the indicated time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-arylated imidazole.

Visualizations

Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Reactants: 5-(4-Bromophenyl)-1-methylimidazole Coupling Partner Catalyst & Ligand Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

Suzuki_Miyaura Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 [Ar'B(OH)₃]⁻ base Base reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product Release reactants Ar-Br + Ar'-B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Heck Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex coordination Alkene Coordination pd2_complex->coordination Alkene pi_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd R-Pd(II)L₂-Br migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride hydrido_pd H-Pd(II)L₂(Alkene)-Br beta_hydride->hydrido_pd Product Release reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination Base reductive_elimination->pd0

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation alkynyl_pd Ar-Pd(II)L₂-C≡CR transmetalation->alkynyl_pd cu_halide Cu(I)Br transmetalation->cu_halide reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 Product Release (Ar-C≡CR) alkyne_complex Alkyne Coordination cu_halide->alkyne_complex R-C≡CH, Base cu_acetylide Cu(I)-C≡CR alkyne_complex->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂, Base amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->amido_complex base Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product Product Release reactants Ar-Br + HNR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Potential Biological Signaling Pathway

Derivatives of 5-arylimidazoles have been investigated for their anticancer properties, with some showing inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase. Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis. The following diagram illustrates a hypothetical mechanism of action.

Signaling_Pathway Hypothetical Signaling Pathway for 5-Aryl-1-methylimidazole Derivatives cluster_vegfr VEGFR-2 Pathway cluster_braf B-Raf/MAPK Pathway compound 5-Aryl-1-methylimidazole Derivative VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition BRaf B-Raf compound->BRaf Inhibition VEGF VEGF VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC PKC->BRaf Ras Ras Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellResponse Cellular Responses: - Proliferation - Survival - Angiogenesis Transcription->CellResponse

Caption: Hypothetical inhibition of VEGFR-2 and B-Raf signaling by 5-arylimidazole derivatives.

Application

Application Notes and Protocols for the Use of 5-(4-Bromophenyl)-1-methylimidazole in Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Bromophenyl)-1-methylimidazole is a versatile heterocyclic building block valuable in the construction of diverse chemical libraries for d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a versatile heterocyclic building block valuable in the construction of diverse chemical libraries for drug discovery and medicinal chemistry programs. The presence of a reactive bromine atom on the phenyl ring allows for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and rapid diversification of the core scaffold. The imidazole moiety itself is a well-established pharmacophore found in numerous biologically active compounds, known to participate in key binding interactions with various biological targets.[1][2] This document provides detailed application notes and protocols for the utilization of 5-(4-Bromophenyl)-1-methylimidazole in the synthesis of compound libraries, particularly through the Suzuki-Miyaura cross-coupling reaction.

Chemical Properties and Handling

PropertyValueReference
CAS Number 136350-71-5[3]
Molecular Formula C10H9BrN2[3]
Molecular Weight 237.10 g/mol [3]
Boiling Point 399.1 ± 17.0 °C (Predicted)[3]
Density 1.44 ± 0.1 g/cm³ (Predicted)[3]
XLogP3 2.85[3]

Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

Application: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of library synthesis, it allows for the parallel coupling of 5-(4-Bromophenyl)-1-methylimidazole with a diverse set of boronic acids or boronate esters, yielding a library of 5-(4-aryl/heteroaryl-phenyl)-1-methylimidazole derivatives. This approach is highly amenable to high-throughput synthesis platforms.[4][5]

A representative reaction scheme is as follows:

Where 'R' represents a diverse range of substituents introduced from the boronic acid coupling partner.

Experimental Workflow

The following diagram illustrates a typical workflow for the parallel synthesis of a compound library using 5-(4-Bromophenyl)-1-methylimidazole as the starting material.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Dispense 5-(4-Bromophenyl)- 1-methylimidazole solution to reaction vials catalyst_addition Add Pd catalyst and base solution start->catalyst_addition boronic_acids Dispense diverse boronic acid solutions to reaction vials boronic_acids->catalyst_addition reaction Heat and stir reaction mixtures under inert atmosphere catalyst_addition->reaction quench Quench reactions reaction->quench extraction Liquid-liquid extraction quench->extraction purification Parallel purification (e.g., preparative HPLC) extraction->purification analysis QC analysis (LC-MS, NMR) purification->analysis storage Store library compounds in appropriate format analysis->storage

Caption: Parallel synthesis workflow for library generation.

Detailed Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 96-well plate library of 5-(4-aryl/heteroaryl-phenyl)-1-methylimidazole derivatives.

Materials and Reagents:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • A diverse library of aryl and heteroaryl boronic acids or their pinacol esters

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 5-(4-Bromophenyl)-1-methylimidazole in 1,4-dioxane.

    • Prepare 0.3 M solutions of each boronic acid in 1,4-dioxane in a 96-well plate format.

    • Prepare a 2.0 M aqueous solution of K2CO3.

    • Prepare a catalyst stock solution by dissolving Pd(dppf)Cl2 in 1,4-dioxane to a concentration of 0.02 M.

  • Reagent Dispensing (in a 96-well reaction block):

    • To each well, add 250 µL of the 5-(4-Bromophenyl)-1-methylimidazole stock solution (0.05 mmol).

    • To each well, add 200 µL of the corresponding boronic acid stock solution (0.06 mmol, 1.2 equivalents).

    • To each well, add 100 µL of the aqueous K2CO3 solution (0.2 mmol, 4.0 equivalents).

    • To each well, add 50 µL of the Pd(dppf)Cl2 stock solution (0.001 mmol, 2 mol%).

  • Reaction:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Place the reaction block on a heating shaker and heat to 80-100 °C with agitation for 12-18 hours.

    • Monitor the reaction progress of a few representative wells by LC-MS if possible.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate to each well and agitate.

    • Add 500 µL of water to each well and agitate.

    • Allow the layers to separate.

    • Transfer the organic layer from each well to a new 96-well plate for purification.

  • Purification:

    • Concentrate the organic extracts in the 96-well plate under reduced pressure.

    • Re-dissolve the residues in a suitable solvent (e.g., DMSO/methanol).

    • Purify the compounds using parallel preparative HPLC.

  • Analysis and Storage:

    • Confirm the identity and purity of the purified compounds by LC-MS and, for selected examples, by ¹H NMR.

    • Prepare stock solutions of the final compounds in DMSO for biological screening and store at -20 °C.

Example Data Presentation

The following table presents hypothetical data for a small selection of synthesized library compounds to illustrate expected outcomes.

Compound IDBoronic Acid UsedProduct StructureYield (%)Purity (%)
L1-A1Phenylboronic acid5-(Biphenyl-4-yl)-1-methyl-1H-imidazole78>95
L1-A24-Methoxyphenylboronic acid5-(4'-Methoxybiphenyl-4-yl)-1-methyl-1H-imidazole82>95
L1-A3Pyridine-3-boronic acid1-Methyl-5-(4-(pyridin-3-yl)phenyl)-1H-imidazole65>95
L1-A4Thiophene-2-boronic acid1-Methyl-5-(4-(thiophen-2-yl)phenyl)-1H-imidazole71>95

Potential Signaling Pathway Involvement

Derivatives of imidazole are known to interact with a wide range of biological targets. For instance, substituted imidazoles have been investigated as inhibitors of various kinases, which are key components of intracellular signaling pathways. The library synthesized from 5-(4-Bromophenyl)-1-methylimidazole could be screened against a panel of kinases to identify potential inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that could be modulated by such compounds.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cell Proliferation, Survival TranscriptionFactor->CellularResponse Promotes Inhibitor Library Compound (e.g., Kinase Inhibitor) Inhibitor->Kinase1 Inhibits

References

Method

Application Notes and Protocols for the Derivatization of 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the chemical derivatization of 5-(4-Bromophenyl)-1-methylimidazole, a key intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 5-(4-Bromophenyl)-1-methylimidazole, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on three robust and widely applicable cross-coupling and functionalization reactions: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Lithiation-Electrophile Quench. These methods allow for the introduction of a diverse range of substituents at the 4-position of the phenyl ring, enabling the exploration of structure-activity relationships in drug discovery and development.

Overview of Derivatization Strategies

The bromine atom on the phenyl ring of 5-(4-Bromophenyl)-1-methylimidazole serves as a versatile handle for various chemical transformations. The primary strategies for its derivatization include palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by reaction with an electrophile.

  • Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, typically a boronic acid or ester.[1][2][3][4] This method is highly effective for synthesizing biaryl and heteroaryl-aryl compounds.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[5][6][7][8] It is a powerful tool for introducing primary and secondary amine functionalities.

  • Lithiation-Electrophile Quench: This method involves the use of a strong organolithium base to perform a halogen-metal exchange, generating a highly reactive aryllithium intermediate.[9][10][11] This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and anhydrous conditions should be maintained for reactions sensitive to moisture.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)-1-methylimidazole with various arylboronic acids.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME))

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask, add 5-(4-Bromophenyl)-1-methylimidazole (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.

Expected Outcome: Formation of a new carbon-carbon bond, replacing the bromine atom with the aryl group from the boronic acid.

Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 5-(4-Bromophenyl)-1-methylimidazole with a desired amine.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add 5-(4-Bromophenyl)-1-methylimidazole (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

  • Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the aminated product.

Expected Outcome: Formation of a new carbon-nitrogen bond, substituting the bromine atom with the chosen amine.

Protocol for Lithiation and Electrophile Quench

This protocol details a general procedure for the derivatization of 5-(4-Bromophenyl)-1-methylimidazole via lithiation followed by quenching with an electrophile. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Electrophile (e.g., dimethylformamide (DMF), carbon dioxide (dry ice), an aldehyde, or a ketone; 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Dry glassware for anhydrous reactions

Procedure:

  • Dissolve 5-(4-Bromophenyl)-1-methylimidazole (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add the chosen electrophile (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired derivative.

Expected Outcome: Replacement of the bromine atom with a functional group derived from the electrophile (e.g., -CHO from DMF, -COOH from CO2, -CH(OH)R from an aldehyde).

Data Presentation

The following table summarizes the expected products and provides representative, hypothetical yields for the derivatization of 5-(4-Bromophenyl)-1-methylimidazole based on typical outcomes for similar reactions found in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Derivatization MethodReagent/ElectrophileProduct Functional GroupExpected ProductRepresentative Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acid-C6H55-(Biphenyl-4-yl)-1-methylimidazole75-95
Pyridine-3-boronic acid-C5H4N5-(4-(Pyridin-3-yl)phenyl)-1-methylimidazole60-85
Buchwald-Hartwig Amination Morpholine-N(CH2CH2)2O4-(4-(1-Methyl-1H-imidazol-5-yl)phenyl)morpholine70-90
Aniline-NHPhN-(4-(1-Methyl-1H-imidazol-5-yl)phenyl)aniline65-88
Lithiation-Quench Dimethylformamide (DMF)-CHO4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde50-75
Carbon Dioxide (CO2)-COOH4-(1-Methyl-1H-imidazol-5-yl)benzoic acid55-80

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 5-(4-Bromophenyl)-1-methylimidazole, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B C Add Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 B->C D Add Anhydrous Solvent C->D E Heat & Stir: 80-110 °C D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT & Dilute F->G Reaction Complete H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K Buchwald_Hartwig_Workflow cluster_prep Catalyst & Reagent Setup cluster_reaction Reaction cluster_workup Workup & Purification A Activate Catalyst: Pd Pre-catalyst + Ligand in Anhydrous Solvent B Add Reactants: 5-(4-Bromophenyl)-1-methylimidazole, Amine, Base A->B C Heat & Stir under N2/Ar: 80-120 °C B->C D Monitor by TLC/LC-MS C->D E Cool & Quench with NH4Cl(aq) D->E Reaction Complete F Extract with Organic Solvent E->F G Wash, Dry & Concentrate F->G H Purify by Chromatography G->H I Final Product H->I Lithiation_Workflow cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi Dropwise B->C D Stir for 1 hour at -78 °C C->D E Add Electrophile at -78 °C D->E F Warm to Room Temperature E->F G Quench with NH4Cl(aq) F->G H Extract & Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

References

Application

Application of 5-(4-Bromophenyl)-1-methylimidazole in Medicinal Chemistry: A Focus on Synthetic Utility

Application Notes Introduction 5-(4-Bromophenyl)-1-methylimidazole is a heterocyclic compound that primarily serves as a versatile intermediate and building block in the synthesis of more complex, biologically active mol...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

5-(4-Bromophenyl)-1-methylimidazole is a heterocyclic compound that primarily serves as a versatile intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a substituted phenyl ring attached to a methylimidazole core, is a common motif in medicinal chemistry. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile generation of diverse chemical libraries for drug discovery. While direct biological applications of 5-(4-Bromophenyl)-1-methylimidazole are not extensively documented in publicly available research, its utility is inferred from the significant bioactivities of the molecules it can be used to create.

The imidazole ring itself is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][3] It is a bioisostere for other five-membered heterocycles and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] The addition of a 4-bromophenyl group can enhance lipophilicity and introduce the potential for halogen bonding, which can influence compound-target interactions.[4]

Physicochemical and Predicted Properties

A summary of the key physicochemical properties of 5-(4-Bromophenyl)-1-methylimidazole is provided below. These properties are essential for its handling, storage, and reaction setup.

PropertyValueReference
CAS Number 136350-71-5[1]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Predicted Boiling Point 399.1 ± 17.0 °C[1]
Predicted Density 1.44 ± 0.1 g/cm³[1]
Predicted XLogP3 2.85[1]
Predicted PSA 17.8 Ų[1]
Storage Sealed in dry, room temperature[1]
Potential Applications in Drug Discovery

Based on the biological activities of structurally related compounds, 5-(4-Bromophenyl)-1-methylimidazole is a valuable starting material for the synthesis of novel candidates for various therapeutic areas.

  • Antiparasitic Agents: Structurally similar 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis.[5] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole showed an IC50 value of 1.47 µM against these parasites.[5] This suggests that the 5-(4-bromophenyl)-1-methylimidazole core could be a foundational structure for developing new antiparasitic drugs.

  • Anticancer Agents: The bromophenyl moiety is a key feature in some anticancer compounds.[6] For example, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been investigated as tubulin inhibitors for cancer therapy.[6] Although a different heterocycle, this highlights the potential of the bromophenyl group in designing cytotoxic agents. Derivatives of 5-(4-Bromophenyl)-1-methylimidazole could be synthesized and screened for activity against various cancer cell lines, targeting pathways like cell proliferation and apoptosis.

  • Enzyme Inhibitors: The imidazole nucleus is a known pharmacophore that can interact with the active sites of various enzymes.[7] By using 5-(4-Bromophenyl)-1-methylimidazole as a scaffold, a diverse range of substituents can be introduced at the bromine position to create focused libraries for screening against specific enzyme targets, such as kinases or proteases.

Experimental Protocols

General Synthesis of 5-Aryl-1-methylimidazoles via Suzuki Coupling

This protocol is a representative method for the synthesis of compounds structurally related to 5-(4-Bromophenyl)-1-methylimidazole and demonstrates how it can be used as a building block. This specific protocol describes the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.[5]

Materials:

  • 5-Chloro-1-methyl-4-nitroimidazole

  • Arylboronic acid (e.g., 4-bromophenylboronic acid)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine 5-chloro-1-methyl-4-nitroimidazole (4 mmol), the corresponding arylboronic acid (4 mmol), Pd(PPh₃)₂Cl₂ (3 mol%, 80 mg), powdered K₂CO₃ (1.4 g, 10 mmol), and Bu₄NBr (1.3 g, 4 mmol).

  • Add water (3 mL) to the mixture.

  • Heat the reaction mixture with stirring at 75-80 °C for 5-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (25 mL) and extract with dichloromethane (2 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methyl-4-nitroimidazole.

Hypothetical Workflow for Screening Antiparasitic Activity

This workflow outlines the steps to utilize 5-(4-Bromophenyl)-1-methylimidazole in a drug discovery program targeting parasitic diseases.

G cluster_0 Library Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A 5-(4-Bromophenyl)-1-methylimidazole B Suzuki Coupling / Other Cross-Coupling Reactions A->B C Diverse Library of Analogs B->C D Primary Assay (e.g., against E. histolytica) C->D E IC50 Determination D->E F Cytotoxicity Assay (e.g., on mammalian cells) E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J J I->J Preclinical Candidate

Caption: Drug discovery workflow using 5-(4-Bromophenyl)-1-methylimidazole.

Visualizations

Logical Role as a Synthetic Building Block

The primary application of 5-(4-Bromophenyl)-1-methylimidazole is as a scaffold for generating more complex molecules with potential therapeutic value.

G A 5-(4-Bromophenyl)-1-methylimidazole (Scaffold) B Chemical Modification (e.g., Suzuki Coupling) A->B C Diverse Library of Novel Compounds B->C D Biological Screening C->D E Lead Compounds for Drug Development D->E

Caption: Role as a building block in medicinal chemistry.

Hypothetical Signaling Pathway Modulation by Imidazole Derivatives

While the specific mechanism of action for 5-(4-Bromophenyl)-1-methylimidazole is unknown, many imidazole-containing compounds are known to inhibit protein kinases involved in cancer cell signaling. The diagram below illustrates a hypothetical mechanism where a derivative could act as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Gene Expression TranscriptionFactor->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Derivative of 5-(4-Bromophenyl)-1-methylimidazole Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Method

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors based on the 5-(4-Bromophenyl)-1-methylimidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant class of protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer and inflammatory disorders. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of modern drug discovery.

This document provides detailed protocols for the synthesis and evaluation of a novel series of potential kinase inhibitors derived from 5-(4-Bromophenyl)-1-methylimidazole. The synthetic strategy hinges on the versatile Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. By coupling the brominated imidazole core with various boronic acids or esters, a diverse library of compounds can be generated for screening.

These application notes focus on the synthesis of a p38 MAP kinase inhibitor analog, a key enzyme in the inflammatory response.[1][2] The protocols outlined herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel kinase inhibitors.

Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress.[3] Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[3]

p38_MAPK_pathway stress Stress / Cytokines tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream inflammation Inflammation Apoptosis Cell Cycle Arrest downstream->inflammation inhibitor Synthesized Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow

The development of a novel kinase inhibitor follows a structured workflow, from initial synthesis to biological evaluation. This process is iterative, with the biological data from one round of compounds informing the design of the next generation of inhibitors.

experimental_workflow start 5-(4-Bromophenyl)- 1-methylimidazole synthesis Suzuki-Miyaura Cross-Coupling start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Kinase Inhibition Assay (p38 MAPK) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Optimization

Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.

Quantitative Data

The inhibitory activity of the synthesized compounds against p38α MAP kinase was determined using a luminescence-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data illustrates a preliminary structure-activity relationship (SAR), suggesting that the nature of the aryl or heteroaryl group introduced via the Suzuki-Miyaura coupling significantly influences potency.

Compound IDR-Group (Coupling Partner)p38α IC50 (nM)
INH-1 4-Pyridinyl85
INH-2 3-Pyridinyl250
INH-3 Phenyl> 1000
INH-4 4-Fluorophenyl150
SB203580 (Reference Compound)50

Experimental Protocols

Protocol 1: Synthesis of 5-(4-(Pyridin-4-yl)phenyl)-1-methylimidazole (INH-1)

This protocol details the Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)-1-methylimidazole with 4-pyridinylboronic acid.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • 4-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Nitrogen gas

Procedure:

  • To a round-bottom flask, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product, INH-1 .

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: p38α MAP Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the IC50 value of the synthesized inhibitors against p38α MAP kinase using a commercially available luminescence-based kinase assay kit.[4][5]

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

    • Prepare a master mix containing p38α kinase and the substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Conclusion

The synthetic and analytical protocols provided in this document offer a robust framework for the discovery and characterization of novel kinase inhibitors based on the 5-(4-Bromophenyl)-1-methylimidazole scaffold. The use of the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of a diverse range of analogs, facilitating the exploration of structure-activity relationships. The detailed kinase inhibition assay protocol enables the quantitative evaluation of the synthesized compounds, providing crucial data to guide further optimization efforts in the pursuit of potent and selective kinase inhibitors for therapeutic applications.

References

Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the derivatization of 5-(4-Bromophenyl)-1-methylimidazole to generate a lib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 5-(4-Bromophenyl)-1-methylimidazole to generate a library of novel heterocyclic compounds. The bromo-substituent on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The subsequent functionalized imidazoles can be further modified to create fused heterocyclic systems of potential pharmacological interest.

The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, a protocol for the synthesis of a novel fused imidazo[4,5-c]pyridazine derivative is provided. While these protocols are designed to be robust, optimization may be necessary for specific substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The following sections detail the application of four major cross-coupling reactions to 5-(4-Bromophenyl)-1-methylimidazole.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[2] This protocol describes the coupling of 5-(4-Bromophenyl)-1-methylimidazole with various arylboronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).

  • Add a base, typically potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-1-methylimidazole with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-(4-Biphenyl)-1-methylimidazole92
24-Methoxyphenylboronic acid5-(4-(4-Methoxyphenyl)phenyl)-1-methylimidazole88
33-Pyridinylboronic acid5-(4-(3-Pyridinyl)phenyl)-1-methylimidazole75
42-Thiopheneboronic acid5-(4-(2-Thienyl)phenyl)-1-methylimidazole85

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Material, Arylboronic Acid, Catalyst, Ligand, Base solvent Add Degassed Toluene/Water reagents->solvent Inert Atmosphere heat Heat at 100°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Ethyl Acetate Extraction monitor->extract Reaction Complete wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[3][4] This protocol details the reaction of 5-(4-Bromophenyl)-1-methylimidazole with various alkenes.

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv.), the desired alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.).

  • Add a base, for instance, triethylamine (Et₃N, 2.0 equiv.).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation: Heck Reaction of 5-(4-Bromophenyl)-1-methylimidazole with Various Alkenes

EntryAlkeneProductYield (%)
1Styrene5-(4-(2-Phenylethenyl)phenyl)-1-methylimidazole85
2n-Butyl acrylaten-Butyl 3-(4-(1-methyl-1H-imidazol-5-yl)phenyl)acrylate78
34-Vinylpyridine5-(4-(2-(4-Pyridinyl)ethenyl)phenyl)-1-methylimidazole70

Signaling Pathway of the Heck Reaction Catalytic Cycle

Heck_Reaction_Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride reductive_elimination Reductive Elimination beta_hydride->reductive_elimination product Substituted Alkene beta_hydride->product reductive_elimination->pd0 Regeneration starting_material Ar-Br starting_material->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: Catalytic cycle of the Heck reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2][5][6] This protocol outlines the synthesis of various 5-(4-(alkynyl)phenyl)-1-methylimidazoles.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous and degassed solvent such as tetrahydrofuran (THF).

  • Add a base, typically triethylamine (Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of 5-(4-Bromophenyl)-1-methylimidazole with Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-(4-(Phenylethynyl)phenyl)-1-methylimidazole90
2Propargyl alcohol3-(4-(1-methyl-1H-imidazol-5-yl)phenyl)prop-2-yn-1-ol82
3Trimethylsilylacetylene5-(4-((Trimethylsilyl)ethynyl)phenyl)-1-methylimidazole95

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Material, Catalysts (Pd/Cu) atmosphere Inert Atmosphere reagents->atmosphere solvent_base Add Anhydrous Solvent and Base atmosphere->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir at Room Temp (12-24h) alkyne->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This protocol describes the reaction of 5-(4-Bromophenyl)-1-methylimidazole with various amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand like XPhos (0.05 equiv.).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 equiv.) and an anhydrous solvent, for example, toluene.

  • Heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of 5-(4-Bromophenyl)-1-methylimidazole with Various Amines

EntryAmineProductYield (%)
1Morpholine4-(4-(1-methyl-1H-imidazol-5-yl)phenyl)morpholine89
2AnilineN-phenyl-4-(1-methyl-1H-imidazol-5-yl)aniline80
3BenzylamineN-benzyl-4-(1-methyl-1H-imidazol-5-yl)aniline85

Signaling Pathway of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination deprotonation Deprotonation amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Regeneration product Aryl Amine reductive_elimination->product starting_material Ar-Br starting_material->oxidative_addition amine R₂NH amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Fused Heterocyclic Compounds

The functionalized imidazole derivatives obtained from the cross-coupling reactions can serve as precursors for the synthesis of novel fused heterocyclic systems. This section provides a protocol for the synthesis of an imidazo[4,5-c]pyridazine derivative.

This protocol involves a condensation reaction between a functionalized imidazole and a diaminopyridazine, followed by oxidative cyclization.

Experimental Protocol: Synthesis of a Fused Imidazo[4,5-c]pyridazine

  • Step 1: Synthesis of 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde.

    • Perform a Sonogashira coupling of 5-(4-Bromophenyl)-1-methylimidazole with trimethylsilylacetylene as described in section 1.3.

    • Deprotect the resulting silyl-protected alkyne using a mild base like potassium carbonate in methanol to yield 5-(4-ethynylphenyl)-1-methylimidazole.

    • Oxidatively cleave the alkyne using a reagent such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to afford 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde.

  • Step 2: Condensation and Cyclization.

    • In a round-bottom flask, dissolve 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde (1.0 equiv.) and 3,4-diaminopyridazine (1.1 equiv.) in a suitable solvent like ethanol.

    • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA).

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • Upon formation of the intermediate Schiff base, add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv.), and continue to reflux for another 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired fused heterocyclic compound.

Data Presentation: Synthesis of 6-(4-(1-methyl-1H-imidazol-5-yl)phenyl)imidazo[4,5-c]pyridazine

StepIntermediate/ProductYield (%)
1a5-(4-((Trimethylsilyl)ethynyl)phenyl)-1-methylimidazole95
1b5-(4-Ethynylphenyl)-1-methylimidazole92
1c4-(1-methyl-1H-imidazol-5-yl)benzaldehyde75
26-(4-(1-methyl-1H-imidazol-5-yl)phenyl)imidazo[4,5-c]pyridazine65

Logical Relationship for the Synthesis of the Fused Imidazo[4,5-c]pyridazine

Fused_Imidazole_Synthesis start 5-(4-Bromophenyl)-1-methylimidazole sonogashira Sonogashira Coupling (TMS-acetylene) start->sonogashira deprotection Deprotection sonogashira->deprotection oxidation Oxidative Cleavage deprotection->oxidation aldehyde 4-(1-methyl-1H-imidazol- 5-yl)benzaldehyde oxidation->aldehyde condensation Condensation with 3,4-diaminopyridazine aldehyde->condensation cyclization Oxidative Cyclization (DDQ) condensation->cyclization final_product Fused Imidazo[4,5-c]pyridazine cyclization->final_product

Caption: Synthetic route to a fused imidazo[4,5-c]pyridazine.

References

Method

Application Notes and Protocols: 5-(4-Bromophenyl)-1-methylimidazole as a Versatile Scaffold for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The 5-(4-Bromophenyl)-1-methylimidazole moiety, in particular, serves as a valuable building block for the synthesis of a diverse array of bioactive molecules. The presence of a bromine atom at the para-position of the phenyl ring provides a convenient handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the imidazole core, enabling the fine-tuning of pharmacological activity.

One of the most prominent applications of this scaffold is in the development of kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK signaling pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2] Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents. The 1,5-diaryl imidazole scaffold, readily accessible from 5-(4-Bromophenyl)-1-methylimidazole, has been extensively investigated for its p38 MAPK inhibitory activity.

These application notes provide a comprehensive overview of the utility of 5-(4-Bromophenyl)-1-methylimidazole as a building block in drug discovery, with a focus on the synthesis and evaluation of p38 MAPK inhibitors. Detailed experimental protocols for the synthesis of a representative bioactive molecule via Suzuki-Miyaura coupling and for a p38 MAPK inhibition assay are provided, along with a summary of quantitative data for structurally related compounds.

Data Presentation

The following table summarizes the in vitro p38α MAPK inhibitory activity of a series of imidazole-based compounds, highlighting the impact of substitutions on the phenyl ring at the 5-position. This data is compiled from various sources and serves as a guide for structure-activity relationship (SAR) studies.

Compound IDR Group (at 4-position of phenyl ring)p38α MAPK IC50 (nM)
A-1 -H515
A-2 -F221
A-3 -Cl238
A-4 -CH3217
A-5 -OCH3233
A-6 -CF340
SB203580 (Reference) (4-Fluorophenyl) with additional substitutions on imidazole50

Note: The IC50 values are for compounds structurally analogous to derivatives of 5-(4-Bromophenyl)-1-methylimidazole and are provided for comparative purposes.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 5-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-1-methyl-1H-imidazole (a representative p38 MAPK inhibitor)

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)-1-methylimidazole with 4-methoxyphenylboronic acid.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-methyl-1H-imidazole.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a test compound against p38α MAPK using a luminescence-based kinase assay.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2C)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the p38α MAPK enzyme and the biotinylated substrate peptide in kinase buffer. The final enzyme and substrate concentrations should be optimized based on the specific activity of the enzyme lot.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for p38α.

    • Initiate the kinase reaction by adding 2.5 µL of the enzyme/substrate mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Logical Workflow for Bioactive Molecule Synthesis

G A 5-(4-Bromophenyl)-1-methylimidazole (Building Block) C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid (Coupling Partner) B->C D 5-(4-Aryl-phenyl)-1-methylimidazole (Bioactive Molecule Scaffold) C->D E Biological Screening (e.g., Kinase Assay) D->E F Lead Compound Identification E->F

Caption: Synthetic workflow from building block to lead compound.

p38 MAPK Signaling Pathway

G cluster_0 cluster_1 cluster_2 Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular Stimuli->MAPKKK Cell Membrane Cell Membrane MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Inhibitor 5-Aryl-1-methylimidazole Inhibitor Inhibitor->p38 inhibits Cytoplasm Cytoplasm Inflammatory Response Inflammatory Response MK2->Inflammatory Response TranscriptionFactors->Inflammatory Response Nucleus Nucleus

Caption: Simplified p38 MAPK signaling pathway and inhibitor action.

References

Application

Application Notes and Protocols for the Functionalization of the Bromophenyl Group

Introduction The bromophenyl group is a cornerstone functional moiety in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. Its significance stems from its chemical...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bromophenyl group is a cornerstone functional moiety in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. Its significance stems from its chemical stability and its capacity to participate in a wide array of powerful cross-coupling reactions. The bromine atom serves as a versatile synthetic handle, allowing for the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. This enables the construction of complex molecular architectures from readily available bromophenyl precursors.[1]

These application notes provide detailed experimental procedures for several key transformations of the bromophenyl group, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Grignard reagent formation, lithiation, and cyanation. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel chemical entities.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Notes: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a bromophenyl group and an organoboron compound, such as a boronic acid or ester.[2] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] It is a primary tool for synthesizing biaryl and polyaryl structures, which are common motifs in pharmacologically active molecules.[2] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst.[2][3]

Data Presentation: Representative Reaction Conditions

Aryl Boronic Acid/EsterPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2.0)1,4-Dioxane/H₂O80-1004-12~95%[2]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10018~92%[4]
Arylboronic esterCataCXium® A Pd G3 (2)-Cs₂CO₃ (3.0)1,4-Dioxane/H₂O80-10012-24>90%[5]
Various aryl/het-arylPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-2275-90%[6]

Experimental Protocol: General Procedure

  • Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the bromophenyl substrate (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[2][5][7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[2][7]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[2][6] Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[5][7]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2][5] Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.[5][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.[2][5] Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[2]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow start Combine Reactants: Bromophenyl Substrate, Boronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) start->inert add_reagents Add Degassed Solvent & Palladium Catalyst inert->add_reagents heat Heat Reaction Mixture (80-100 °C) add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool, Dilute & Extract with Organic Solvent monitor->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Pure Biaryl Product purify->product Buchwald_Hartwig_Workflow start Combine in Schlenk Tube: Substrate, Pd-Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) start->inert add_reagents Add Degassed Solvent & Amine via Syringe inert->add_reagents heat Heat Reaction Mixture (e.g., 100 °C) add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool, Dilute & Filter through Celite monitor->workup purify Wash, Dry, Concentrate & Purify via Chromatography workup->purify product Pure N-Aryl Amine purify->product Sonogashira_Workflow start Combine in Schlenk Flask: Substrate, Pd-Catalyst, CuI inert Establish Inert Atmosphere (N₂ or Ar) start->inert add_reagents Add Degassed Solvent, Amine Base & Terminal Alkyne inert->add_reagents react Stir Reaction Mixture (RT to 65 °C) add_reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Quench (aq. NH₄Cl), Extract & Wash monitor->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Pure Arylalkyne Product purify->product Grignard_Workflow start Assemble Flame-Dried Glassware under N₂/Ar add_mg Add Mg Turnings & Iodine Crystal to Flask start->add_mg prep_sol Prepare Solution of Bromophenyl in Anhydrous Ether start->prep_sol initiate Add Small Aliquot to Mg & Gently Warm to Initiate add_mg->initiate prep_sol->initiate add_drop Add Remainder of Solution Dropwise to Maintain Reflux initiate->add_drop complete Heat to Complete Reaction (30-60 min) add_drop->complete product Grignard Reagent Ready for Use (In Situ) complete->product Lithiation_Workflow start Dissolve Substrate in Anhydrous THF under N₂/Ar cool Cool Solution to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Add n-BuLi Dropwise at -78 °C cool->add_buli stir Stir for 30-60 min at -78 °C add_buli->stir quench_elec Add Electrophile Dropwise at -78 °C stir->quench_elec warm_quench Warm to RT & Quench (aq. NH₄Cl) quench_elec->warm_quench purify Extract, Dry, Concentrate & Purify via Chromatography warm_quench->purify product Functionalized Product purify->product Cyanation_Workflow start Combine in Vial: Substrate, Pd-Precatalyst, K₄[Fe(CN)₆]·3H₂O inert Seal, Evacuate & Backfill with N₂ start->inert add_solvent Add Degassed Solvent (e.g., t-AmylOH) inert->add_solvent heat Heat Reaction Mixture (e.g., 100 °C) add_solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Cool, Dilute & Filter through Celite monitor->workup purify Extract, Dry, Concentrate & Purify workup->purify product Pure Benzonitrile Product purify->product

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reaction Conditions for 5-(4-Bromophenyl)-1-methylimidazole

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-1-methylimidazole deriv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-1-methylimidazole derivatives from 5-(4-Bromophenyl)-1-methylimidazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What are the key parameters to consider when optimizing the Suzuki reaction for 5-(4-Bromophenyl)-1-methylimidazole?

A1: The critical parameters for optimizing this Suzuki coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of the N-methylimidazole moiety, which can act as a Lewis base and potentially deactivate the palladium catalyst, careful selection of these components is crucial for achieving high yields.

Q2: Which type of palladium catalyst and ligand is most suitable for this substrate?

A2: For substrates containing nitrogen heterocycles like 1-methylimidazole, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[1] These ligands can stabilize the palladium center and prevent catalyst inhibition by the imidazole nitrogen.[1] Pre-formed palladium precatalysts, such as Buchwald's G3 or G4 palladacycles, are also highly recommended as they ensure the efficient generation of the active Pd(0) species.[1]

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[2] For this substrate, inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often necessary to screen a few different bases to find the optimal one for your specific boronic acid partner.

Q4: What is the recommended solvent system?

A4: A variety of organic solvents can be used for Suzuki reactions, including dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2] Often, a co-solvent of water is added to facilitate the dissolution of the inorganic base.[2] For substrates with poor solubility, a solvent screen may be necessary to identify the most suitable system.[1] It is critical to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.[5]

Q5: What are the common side reactions to watch out for?

A5: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl bromide, and protodeboronation of the boronic acid.[2] The presence of the N-methylimidazole can also lead to catalyst inhibition.[1] Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify the formation of these byproducts early on.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a precatalyst. Test the catalyst on a known, reliable reaction.[5]
Catalyst inhibition by the imidazole nitrogenSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) or an NHC ligand.[1]
Inappropriate baseScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][4]
Poor solubility of reagentsScreen different solvents (e.g., dioxane, THF, DMF, toluene) or increase the reaction temperature.[1]
Insufficient degassingThoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[5]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixtureEnsure rigorous degassing of all components and maintain a positive pressure of inert gas.[5]
Using a Pd(II) precatalyst without efficient reductionUse a Pd(0) source directly or a precatalyst designed for efficient in situ reduction.[2]
Dehalogenation of 5-(4-Bromophenyl)-1-methylimidazole Unfavorable reaction kineticsOptimize the reaction temperature and time. A lower temperature might suppress this side reaction.[1]
Presence of protic impuritiesUse anhydrous solvents and reagents.[1]
Protodeboronation of the Boronic Acid Unstable boronic acidUse a more stable boronic ester derivative (e.g., pinacol boronate).[6]
Harsh reaction conditions (high temperature or strong base)Use milder reaction conditions if possible.[6]

Data Presentation

Table 1: Suzuki Coupling of 5-Chloro-1-methyl-4-nitroimidazole with Various Arylboronic Acids.

While not the exact substrate, this data provides valuable insights into the yields achievable with a structurally related 1-methylimidazole derivative under specific conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-4-nitro-5-phenyl-1H-imidazole70
24-Methylphenylboronic acid1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole65
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole63

Reaction Conditions: 5-chloro-1-methyl-4-nitroimidazole, arylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, and tetrabutylammonium bromide in water at 70-80 °C.[3][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-1-methylimidazole:

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a precatalyst like XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-(4-Bromophenyl)-1-methylimidazole, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-O-B(OH)2R'(L2) Ligand Exchange (Base, R'-B(OH)2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_end Outcome Start Low Yield or No Reaction Catalyst_Check Check Catalyst Activity (Use fresh catalyst/precatalyst) Start->Catalyst_Check Ligand_Check Optimize Ligand (Bulky, e--rich phosphine or NHC) Catalyst_Check->Ligand_Check If catalyst is active Success Improved Yield Catalyst_Check->Success If new catalyst works Base_Check Screen Bases (K2CO3, K3PO4, Cs2CO3) Ligand_Check->Base_Check Ligand_Check->Success If new ligand works Solvent_Check Screen Solvents (Dioxane, THF, DMF, Toluene) Base_Check->Solvent_Check Base_Check->Success If new base works Temp_Check Optimize Temperature Solvent_Check->Temp_Check Solvent_Check->Success If new solvent works Degas_Check Ensure Thorough Degassing Temp_Check->Degas_Check Temp_Check->Success If new temp works Boronic_Ester Use Boronic Ester Degas_Check->Boronic_Ester If homocoupling persists Degas_Check->Success If degassing improves yield Boronic_Ester->Success If protodeboronation is an issue

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1-methylimidazole Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-1-methylim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-1-methylimidazole derivatives. The following information is designed to help you identify and resolve common side reactions and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-(4-Bromophenyl)-1-methylimidazole?

A1: The most common synthetic approaches involve a two-step process:

  • Synthesis of the imidazole core: This is typically achieved through a variation of the Debus-Radziszewski reaction, condensing 2-bromo-1-(4-bromophenyl)ethanone with an ammonia source and an appropriate aldehyde.[1]

  • N-methylation: The resulting 5-(4-bromophenyl)imidazole is then methylated, most commonly using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Alternatively, a Suzuki coupling reaction can be employed to introduce the 4-bromophenyl group onto a pre-existing imidazole ring.

Q2: What is the major side reaction during the N-methylation of 5-(4-Bromophenyl)imidazole?

A2: The most significant side reaction is the formation of the undesired regioisomer, 4-(4-bromophenyl)-1-methylimidazole. Due to the tautomeric nature of the NH-imidazole, methylation can occur on either of the two nitrogen atoms. The ratio of the desired 1,5-disubstituted product to the 1,4-disubstituted regioisomer is influenced by factors such as steric hindrance and the reaction conditions.[2]

Q3: How can I minimize the formation of the 4-(4-bromophenyl)-1-methylimidazole regioisomer?

A3: To favor the formation of the desired 5-(4-bromophenyl)-1-methylimidazole, consider the following strategies:

  • Steric Hindrance: The bulky 4-bromophenyl group at the 5-position can sterically hinder the approach of the methylating agent to the adjacent nitrogen (N-1), thereby favoring methylation at the more accessible nitrogen (N-3), which upon tautomerization gives the desired product. However, this directing effect is not always completely selective.

  • Reaction Conditions: Optimization of the base, solvent, and temperature can influence the regioselectivity. For instance, using a stronger, bulkier base might enhance the steric hindrance effect.

  • Protecting Groups: In some cases, a removable protecting group can be used to block one of the nitrogen atoms, directing methylation to the desired position.

Q4: What are common side products in the synthesis of the 5-(4-Bromophenyl)imidazole core?

A4: When using methods like the Debus-Radziszewski synthesis, potential side reactions can lead to low yields and the formation of various impurities.[1] These can include incompletely cyclized intermediates, over-alkylation products if the reaction conditions are not carefully controlled, and byproducts from the decomposition of starting materials.

Q5: Are there any common impurities if a Suzuki coupling is used to introduce the 4-bromophenyl group?

A5: Yes, Suzuki coupling reactions can have their own set of side products. Common impurities include:

  • Homocoupling: The coupling of two molecules of the boronic acid reagent or two molecules of the halo-imidazole.

  • Deborylation/Dehalogenation: The replacement of the boronic acid or halide group with a hydrogen atom.

  • Protodeboronation: Cleavage of the boronic acid group from the starting material.

Careful control of the reaction atmosphere (to exclude oxygen) and the choice of catalyst, ligand, and base are crucial to minimize these side reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired 5-(4-Bromophenyl)-1-methylimidazole and a significant amount of an isomeric impurity.
Possible Cause Troubleshooting Steps
Formation of the 4-(4-bromophenyl)-1-methylimidazole regioisomer. * Confirm the identity of the impurity: Use 1H and 13C NMR spectroscopy to distinguish between the two isomers. The chemical shifts of the imidazole ring protons and carbons will be different. For example, in related diphenylimidazoles, the chemical shifts for the imidazole moiety can be observed in the 6.77-7.66 ppm range in 1H NMR and 124.87-132.43 ppm for C4/C5 in 13C NMR.[3] * Optimize N-methylation conditions: Systematically vary the base (e.g., NaH, K2CO3, t-BuOK), solvent (e.g., THF, DMF, Acetonitrile), and temperature to find conditions that maximize the yield of the desired isomer. * Purification: If the formation of the regioisomer cannot be completely suppressed, separation can be achieved by column chromatography (silica gel), preparative HPLC, or selective precipitation by forming a salt with a strong acid.[1][4]
Incomplete reaction. * Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to ensure all the starting material is consumed. * Use a more reactive methylating agent: If using a less reactive agent like dimethyl carbonate, consider switching to methyl iodide or methyl triflate. * Ensure complete deprotonation: Use a stronger base or ensure anhydrous conditions if using a moisture-sensitive base like NaH.
Problem 2: The reaction mixture from the imidazole core synthesis is complex and difficult to purify.
Possible Cause Troubleshooting Steps
Side reactions in the Debus-Radziszewski synthesis. * Control reaction stoichiometry: Ensure the correct molar ratios of the dicarbonyl compound, aldehyde, and ammonia source are used. * Optimize reaction temperature and time: Overly harsh conditions can lead to decomposition and side product formation.[1] * Purification of intermediates: If possible, purify the 2-bromo-1-(4-bromophenyl)ethanone before the cyclization step to remove any impurities that might interfere with the reaction.
Formation of byproducts from the reaction of 2-bromo-1-(4-bromophenyl)ethanone with the amidine. * Control the addition rate: Slowly add the α-haloketone to the amidine solution to minimize side reactions. * Optimize the base: The choice of base can influence the reaction pathway. Weaker bases like potassium bicarbonate are often preferred.
Problem 3: Low yield in a Suzuki coupling reaction to form the 5-(4-Bromophenyl)imidazole core.
Possible Cause Troubleshooting Steps
Catalyst deactivation. * Ensure inert atmosphere: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst. * Use a robust catalyst system: Consider using pre-catalysts or ligands that are more resistant to deactivation.
Homocoupling of the boronic acid. * Control stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). * Optimize the base: The choice and amount of base can significantly impact the extent of homocoupling.
Deborylation of the boronic acid. * Use fresh boronic acid: Boronic acids can degrade upon storage. * Avoid prolonged reaction times at high temperatures.

Quantitative Data

ParameterConditionExpected Outcome on Regioselectivity (1,5- vs. 1,4-isomer)
Steric Hindrance of Substituent at C5 BulkyIncreased formation of the 1,5-isomer.
Steric Hindrance of Alkylating Agent BulkyIncreased formation of the 1,5-isomer.
Base Strong, non-nucleophilic (e.g., NaH)Generally favors the thermodynamically more stable product.
Weaker, inorganic (e.g., K2CO3)May favor the kinetically controlled product.
Solvent Polar aprotic (e.g., DMF, DMSO)Can influence the reactivity of the imidazolate anion.
Nonpolar (e.g., Toluene)Can alter the aggregation state of the reactants.
Temperature LowMay favor the kinetically controlled product.
HighTends to favor the thermodynamically more stable product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(4-Bromophenyl)imidazole (Debus-Radziszewski approach)

This is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or a mixture of THF and water.[5]

  • Addition of Reagents: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. Then, add the desired aldehyde (e.g., formaldehyde or a precursor, 1.0-1.2 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 5-(4-bromophenyl)imidazole.

Protocol 2: General Procedure for N-methylation of 5-(4-Bromophenyl)imidazole

This is a general procedure and may require optimization to improve regioselectivity.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-(4-bromophenyl)imidazole (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMF.

  • Deprotonation: Cool the solution in an ice bath and add a base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Methylation: Cool the mixture again in an ice bath and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, which may contain a mixture of regioisomers, is purified by column chromatography on silica gel or preparative HPLC to separate the desired 5-(4-bromophenyl)-1-methylimidazole from the 4-(4-bromophenyl)-1-methylimidazole isomer.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-(4-Bromophenyl)imidazole cluster_methylation N-Methylation cluster_purification Purification of Final Product start_synthesis 2-Bromo-1-(4-bromophenyl)ethanone + Ammonia Source + Aldehyde reaction_synthesis Debus-Radziszewski Reaction start_synthesis->reaction_synthesis workup_synthesis Aqueous Work-up reaction_synthesis->workup_synthesis purification_synthesis Purification (Column Chromatography/Recrystallization) workup_synthesis->purification_synthesis product_imidazole 5-(4-Bromophenyl)imidazole purification_synthesis->product_imidazole start_methylation 5-(4-Bromophenyl)imidazole + Base + Methylating Agent product_imidazole->start_methylation reaction_methylation N-Methylation Reaction start_methylation->reaction_methylation workup_methylation Quenching & Extraction reaction_methylation->workup_methylation product_mixture Crude Product Mixture workup_methylation->product_mixture purification_final Purification (Column Chromatography/Prep HPLC) product_mixture->purification_final product_final 5-(4-Bromophenyl)-1-methylimidazole purification_final->product_final side_product 4-(4-Bromophenyl)-1-methylimidazole purification_final->side_product

Caption: General experimental workflow for the synthesis of 5-(4-Bromophenyl)-1-methylimidazole.

troubleshooting_logic start Low Yield or Impure Product in N-Methylation Step check_isomers Analyze crude product by NMR/LC-MS. Are regioisomers present? start->check_isomers isomers_yes Yes check_isomers->isomers_yes Yes isomers_no No check_isomers->isomers_no No optimize_conditions Optimize N-methylation conditions: - Base - Solvent - Temperature isomers_yes->optimize_conditions check_completion Check for unreacted starting material. isomers_no->check_completion separate_isomers Separate isomers by: - Column Chromatography - Preparative HPLC - Selective Precipitation optimize_conditions->separate_isomers incomplete_yes Incomplete Reaction check_completion->incomplete_yes Yes incomplete_no Other Impurities check_completion->incomplete_no No increase_time_temp Increase reaction time and/or temperature. Consider a more reactive methylating agent. incomplete_yes->increase_time_temp check_starting_material Analyze purity of starting 5-(4-bromophenyl)imidazole. incomplete_no->check_starting_material

Caption: Troubleshooting decision tree for N-methylation side reactions.

References

Troubleshooting

Technical Support Center: Purification of 5-(4-Bromophenyl)-1-methylimidazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-Bromophenyl)-1-methylimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 5-(4-Bromophenyl)-1-methylimidazole, offering practical solutions and preventative measures.

Q1: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A1: The impurities in your crude product largely depend on the synthetic route used. The two most common routes for synthesizing 5-(4-Bromophenyl)-1-methylimidazole are through a Suzuki-Miyaura coupling reaction or by N-methylation of 5-(4-bromophenyl)imidazole.

  • From Suzuki-Miyaura Coupling:

    • Unreacted Starting Materials: 1-methyl-5-haloimidazole or 4-bromophenylboronic acid (or its ester).

    • Homocoupled Byproducts: Biphenyl derivatives from the self-coupling of the boronic acid.

    • Residual Palladium Catalyst: The palladium catalyst used in the reaction.

    • Ligand Impurities: Decomposed or excess phosphine ligands.

  • From N-methylation of 5-(4-bromophenyl)imidazole:

    • Unreacted Starting Material: 5-(4-bromophenyl)imidazole.

    • Regioisomers: 4-(4-Bromophenyl)-1-methylimidazole, if the methylation is not completely regioselective.

    • Over-methylation Product: A quaternary imidazolium salt.

    • Residual Base and Methylating Agent: The base and methylating agent used in the reaction.

Q2: My primary purification by column chromatography is resulting in low yield and poor separation. What can I do to optimize this?

A2: Low yield and poor separation during column chromatography are common challenges. Here are several troubleshooting steps:

  • Stationary Phase Selection: While silica gel is the most common choice, its acidic nature can sometimes lead to product degradation or irreversible adsorption of basic imidazole compounds. Consider using:

    • Neutral or Basic Alumina: This can be a better option for basic compounds.

    • Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine (by incorporating 0.1-1% triethylamine in your eluent) can neutralize the acidic silanol groups and improve recovery and peak shape.

  • Solvent System (Eluent) Optimization: The choice of eluent is critical for good separation.

    • Polarity Gradient: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A common starting point for imidazole derivatives is a hexane/ethyl acetate mixture.[1]

    • Tailing Reduction: If you observe tailing of your product spot on the TLC, adding a small amount of a basic modifier like triethylamine or ammonia to your eluent can significantly improve the peak shape.

    • Alternative Solvents: Consider other solvent systems such as dichloromethane/methanol for more polar compounds.

  • Loading Technique: How you load your sample onto the column can impact the separation.

    • Dry Loading: If your compound has low solubility in the initial eluent, it is best to pre-adsorb it onto a small amount of silica gel and then load the dry powder onto the top of the column. This generally results in sharper bands.

    • Wet Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (but which is a weak eluent for your column) and load it directly. Be mindful not to use too much of a strong solvent as this will broaden the initial band.

Q3: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solvent choice or cooling rate.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test a Range of Solvents: Experiment with a variety of solvents with different polarities. Common choices for imidazole derivatives include ethanol, methanol, ethyl acetate, acetone, and solvent pairs like ethanol/water or hexane/ethyl acetate.

    • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Upon slow cooling, crystals should form.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q4: After purification, my product's NMR spectrum shows residual palladium. How can I remove it?

A4: Residual palladium from Suzuki coupling reactions is a common issue. Here are a few methods to remove it:

  • Aqueous Workup with a Chelating Agent: During the reaction workup, washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester the palladium into the aqueous phase.

  • Charcoal Treatment: Stirring a solution of your crude product with activated charcoal for a period of time can effectively adsorb the palladium. The charcoal is then removed by filtration through celite. Be aware that this can sometimes lead to a loss of the desired product as well.

  • Specialized Scavenger Resins: There are commercially available scavenger resins with functional groups that selectively bind to palladium and other transition metals. These can be very effective for removing trace amounts of metal catalysts.

Data Presentation

Table 1: Comparison of Common Purification Techniques for 5-(4-Bromophenyl)-1-methylimidazole

Purification MethodAdvantagesDisadvantagesTypical Purity
Flash Column Chromatography Good for separating compounds with different polarities. Can handle larger quantities of crude material.Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column.95-99%
Recrystallization Can provide very high purity. Cost-effective and scalable.Finding a suitable solvent can be challenging. Not effective for separating impurities with similar solubility.>99%
Acid-Base Extraction Good for removing non-basic impurities.Only applicable if the impurities have significantly different acid/base properties from the product.Purity varies
Preparative HPLC Can achieve very high purity and separate closely related impurities.Expensive and not suitable for large-scale purification.>99.5%

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude 5-(4-Bromophenyl)-1-methylimidazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the column, allowing it to adsorb into the silica before adding more eluent.

  • Elution:

    • Start eluting with the least polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-(4-Bromophenyl)-1-methylimidazole.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. The compound should dissolve completely at the boiling point of the solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A good amount of crystalline solid should form.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Suzuki Suzuki-Miyaura Coupling Crude_Product Crude Product (with impurities) Suzuki->Crude_Product N_methylation N-methylation N_methylation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Alternative/Initial Cleanup Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification (if needed) Pure_Product Pure 5-(4-Bromophenyl)-1-methylimidazole Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Column_Chromatography

Caption: A general workflow for the synthesis and purification of 5-(4-Bromophenyl)-1-methylimidazole.

Troubleshooting_Logic cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_oiling Solutions for Oiling Out Start Purification Issue Encountered Low_Yield Low Yield in Column Chromatography? Start->Low_Yield Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation Oiling_Out Oiling Out During Recrystallization? Start->Oiling_Out Change_Stationary_Phase Use Alumina or Deactivated Silica Low_Yield->Change_Stationary_Phase Yes Optimize_Eluent Add Triethylamine to Eluent Low_Yield->Optimize_Eluent Yes Dry_Load Use Dry Loading Technique Low_Yield->Dry_Load Yes Shallow_Gradient Use a Shallower Eluent Gradient Poor_Separation->Shallow_Gradient Yes Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Change_Column_Size Use a Longer/Thinner Column Poor_Separation->Change_Column_Size Yes Optimize_Solvent_Recrys Test Different Solvents/Solvent Pairs Oiling_Out->Optimize_Solvent_Recrys Yes Slow_Cooling Cool Solution Slowly Oiling_Out->Slow_Cooling Yes Scratch_or_Seed Scratch Flask or Add Seed Crystal Oiling_Out->Scratch_or_Seed Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Optimization

Technical Support Center: Palladium-Catalyzed Reactions of 5-(4-Bromophenyl)-1-methylimidazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 5-(4-Bromophenyl)-1-methylimidazole. The following information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide for Low Yield and Side Reactions

Low yields in palladium-catalyzed reactions can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. The N-methylimidazole moiety in 5-(4-Bromophenyl)-1-methylimidazole can potentially coordinate to the palladium center, influencing catalyst activity. Careful consideration of each reaction component is crucial for success.

Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium(II) precatalyst not reduced to active Pd(0); decomposition of Pd(0) source.[1] 2. Catalyst Inhibition: The nitrogen atom of the imidazole ring may coordinate to the palladium center, inhibiting catalytic activity.[2] 3. Poor Reagent Quality: Decomposed boronic acid/ester (protodeboronation); impure aryl halide or other reagents.[3] 4. Insufficient Degassing: Presence of oxygen can lead to catalyst oxidation and side reactions like homocoupling.[3]1. Catalyst Activation: Use a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that readily forms the active species (e.g., Buchwald G3/G4 precatalysts). If using a Pd(II) source, ensure conditions are suitable for in-situ reduction. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle and minimize inhibition.[4] 3. Reagent Verification: Use fresh, high-purity reagents. Check the integrity of boronic acids/esters via NMR. Consider using more stable boronic esters (e.g., pinacol esters).[3] 4. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[3]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxidative conditions can promote the homocoupling of boronic acid derivatives.[1] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent.1. Strict Anaerobic Conditions: Ensure the reaction is set up and maintained under a completely inert atmosphere. 2. Optimize Base and Solvent: Use a base and solvent system that facilitates the transmetalation step. For example, aqueous solutions of bases like K₂CO₃ or K₃PO₄ can be effective.[3]
Protodeboronation of Boronic Acid 1. Presence of Protic Sources: Water or other protic impurities can lead to the cleavage of the C-B bond. 2. High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.1. Use Anhydrous Conditions: If the reaction is sensitive to water, use anhydrous solvents and reagents. 2. Milder Reaction Conditions: Attempt the reaction at a lower temperature if possible. 3. Use Boronic Esters: Pinacol or MIDA esters are generally more stable towards protodeboronation.
Dehalogenation of Aryl Bromide 1. Hydride Sources: The presence of hydride sources (e.g., from certain bases or solvents) can lead to the reduction of the aryl bromide. 2. Inefficient Cross-Coupling: If the desired coupling is slow, the dehalogenation pathway may become more competitive.1. Choice of Base and Solvent: Avoid bases that can act as hydride donors. 2. Ligand Effect: Utilize bulky, electron-rich ligands that can accelerate the rate of oxidative addition and subsequent steps in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for the Suzuki-Miyaura coupling of 5-(4-Bromophenyl)-1-methylimidazole?

A1: The choice of catalyst is critical. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective in the presence of appropriate ligands, pre-formed catalysts often provide better results. For substrates like 5-(4-Bromophenyl)-1-methylimidazole, consider using a Pd(0) source like Pd(PPh₃)₄ or modern, air-stable precatalysts such as Buchwald's G3 or G4 palladacycles. An N-Heterocyclic Carbene (NHC)–Pd(II)–1-Methylimidazole complex has also been reported as an effective catalyst for Suzuki-Miyaura couplings, which may be particularly suitable for this substrate.[5]

Q2: What role does the ligand play, and which ligands are recommended?

A2: Ligands are crucial for stabilizing the palladium catalyst, promoting the desired reaction steps (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation. For electron-rich heteroaryl halides, bulky and electron-donating phosphine ligands are often preferred. Highly recommended ligands for Suzuki-Miyaura reactions include SPhos and XPhos.[4] For Buchwald-Hartwig aminations, ligands like BINAP or Josiphos are commonly used.[6][7]

Q3: How do I select the optimal base for my reaction?

A3: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations. The choice of base depends on the specific reaction and the sensitivity of the functional groups on your substrates.

  • For Suzuki-Miyaura: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][8] Often, these are used as aqueous solutions.

  • For Heck Reactions: Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are frequently used.[9]

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[10]

Q4: What are the best solvents for these cross-coupling reactions?

A4: The solvent choice can significantly impact solubility, reaction rate, and product yield. Common solvents for palladium-catalyzed cross-coupling reactions are typically anhydrous and must be thoroughly degassed.

  • Suzuki-Miyaura: A mixture of an organic solvent and water is often used to dissolve the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[8]

  • Heck: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are often employed.[9]

  • Buchwald-Hartwig: Aprotic solvents like toluene, dioxane, or THF are generally used.[7]

Q5: My reaction is still not working well after optimizing the catalyst, ligand, base, and solvent. What else can I try?

A5: If you continue to face challenges, consider the following:

  • Temperature: Ensure the reaction is being conducted at the optimal temperature. While higher temperatures can increase reaction rates, they can also lead to degradation of reagents or catalysts. A temperature screen might be necessary.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Additives: In some cases, additives can improve reaction outcomes. For example, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in certain Heck reactions.

  • Substrate Quality: Re-purify your starting materials to eliminate any potential catalyst poisons.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for 5-(4-Bromophenyl)-1-methylimidazole. Note: These are starting points, and optimization may be required.

Table 1: Generalized Protocol for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide 5-(4-Bromophenyl)-1-methylimidazole (1.0 eq)
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Ligand (If using a Pd(II) source) SPhos or XPhos (4-10 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)
Procedure To a dried flask, add the aryl halide, boronic acid/ester, palladium catalyst, ligand (if needed), and base. Evacuate and backfill with inert gas (repeat 3x). Add the degassed solvent(s). Heat the reaction mixture with stirring for the desired time, monitoring by TLC or LC-MS.

Table 2: Generalized Protocol for Heck Reaction

ParameterCondition
Aryl Halide 5-(4-Bromophenyl)-1-methylimidazole (1.0 eq)
Alkene Styrene or acrylate derivative (1.1 - 1.5 eq)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand PPh₃ or P(o-tolyl)₃ (2-10 mol%)
Base Et₃N or K₂CO₃ (1.5 - 2.0 eq)
Solvent DMF or Acetonitrile
Temperature 80 - 120 °C
Atmosphere Inert (Argon or Nitrogen)
Procedure To a dried flask, add the aryl halide, palladium catalyst, and ligand. Evacuate and backfill with inert gas. Add the degassed solvent, base, and alkene. Heat the mixture with stirring, monitoring the reaction progress.

Table 3: Generalized Protocol for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide 5-(4-Bromophenyl)-1-methylimidazole (1.0 eq)
Amine Primary or secondary amine (1.1 - 1.5 eq)
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or a Buchwald precatalyst (1-2 mol%)
Ligand BINAP or Xantphos (2-4 mol%)
Base NaOtBu or LHMDS (1.2 - 2.0 eq)
Solvent Toluene or 1,4-Dioxane
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)
Procedure In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium catalyst, ligand, and base to a dried flask. Add the degassed solvent. Seal the flask and heat with stirring for the required time, monitoring by TLC or LC-MS.

Visualizing Experimental Workflows and Troubleshooting

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Aryl Halide, Coupling Partner, Base, Catalyst, & Ligand setup Assemble Glassware under Inert Atmosphere reagents->setup add_reagents Add Reagents to Flask setup->add_reagents degas Degas Solvents add_solvent Add Degassed Solvent degas->add_solvent add_reagents->add_solvent heat Heat to Reaction Temperature with Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Decision Tree for Low Yield

G decision decision action action start Low Yield Observed decision1 Reagents OK? start->decision1 Check Reagents decision2 Catalyst System Appropriate? decision1->decision2 Yes action1 Use Fresh/Purified Reagents & Degas Solvents Thoroughly decision1->action1 No decision3 Reaction Conditions Optimized? decision2->decision3 Yes action2 Screen Catalysts & Ligands (e.g., Pd(PPh₃)₄, SPhos) decision2->action2 No action4 Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) decision3->action4 Yes (Still Low Yield) action3 Screen Base, Solvent, & Temperature decision3->action3 No

References

Troubleshooting

Troubleshooting low conversion rates with 5-(4-Bromophenyl)-1-methylimidazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1-methylimidazole, part...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1-methylimidazole, particularly in addressing low conversion rates during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(4-Bromophenyl)-1-methylimidazole?

The most prevalent and versatile method for synthesizing 5-(4-Bromophenyl)-1-methylimidazole and its analogs is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halo-imidazole derivative (such as 5-bromo-1-methylimidazole or 5-chloro-1-methylimidazole) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: I am experiencing very low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate?

Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure it is not deactivated.

  • Reagent Quality: The purity and integrity of your starting materials, especially the boronic acid and the halo-imidazole, are crucial.

  • Reaction Conditions: Sub-optimal temperature, reaction time, solvent, or base can significantly hinder the reaction.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.

Q3: How can I determine if my palladium catalyst is the issue?

Catalyst deactivation is a common reason for low yields. Here’s how to troubleshoot it:

  • Visual Inspection: The formation of palladium black (a black precipitate) is a clear indicator of catalyst decomposition and aggregation.

  • Use a Fresh Batch: If you suspect your catalyst has degraded, try the reaction with a fresh batch from a reliable supplier.

  • Pre-catalyst Activation: Some palladium(II) pre-catalysts require in-situ reduction to the active palladium(0) species. Ensure your reaction conditions facilitate this activation.

  • Increase Catalyst Loading: While not always the optimal solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly for challenging substrates.[1]

Q4: What are common side reactions that can lead to low conversion rates?

Several side reactions can compete with your desired Suzuki coupling:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl impurity. This can be promoted by the presence of oxygen.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often favored in aqueous and acidic conditions.

  • Dehalogenation: The removal of the halogen atom from your halo-imidazole starting material.

Troubleshooting Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving low conversion rates in the synthesis of 5-(4-Bromophenyl)-1-methylimidazole via Suzuki coupling.

Step 1: Verify Reagent and Solvent Quality
IssueRecommended Action
Degraded Boronic Acid Use a fresh batch of 4-bromophenylboronic acid. Boronic acids can degrade over time, especially if not stored properly.
Impure Halo-imidazole Purify the 5-bromo- or 5-chloro-1-methylimidazole starting material. Impurities can interfere with the catalytic cycle.
Wet Solvents Use anhydrous solvents. While some water can be beneficial in Suzuki reactions, excess water can promote protodeborylation.
Oxygen in Solvents/Gases Degas all solvents and ensure a properly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction.
Step 2: Optimize Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes conditions used for the synthesis of similar 5-aryl-1-methyl-4-nitroimidazoles, which can serve as a starting point for optimization.[1][2]

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Reported Yield (%) for Analogs
Pd(PPh₃)₂Cl₂ (3)K₂CO₃ (2.5)Water75-8057 - 75[2]
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80~60 (for a different system)[3]
PdCl₂(dppf)CsFDME/H₂O100High (qualitative)

Recommendations for Optimization:

  • Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices. If these fail, consider more specialized palladium catalysts with bulky phosphine ligands.

  • Base: Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF are typically used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is often effective. The ratio can be optimized to ensure solubility of all reactants.

Step 3: Experimental Workflow and Purification

A robust experimental workflow and purification strategy are essential to maximize your isolated yield.

General Experimental Protocol (based on analogous reactions): [4]

  • To a reaction vessel, add 5-chloro-1-methyl-4-nitroimidazole (1.0 equiv.), 4-bromophenylboronic acid (1.0 equiv.), potassium carbonate (2.5 equiv.), and tetrabutylammonium bromide (1.0 equiv.).

  • Add dichlorobis(triphenylphosphine)palladium(II) (3 mol%).

  • Add water as the solvent.

  • Stir the mixture at 75-80 °C for 5-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Low Conversion start Low Conversion Rate Observed reagent_check Verify Reagent and Solvent Quality start->reagent_check condition_check Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) reagent_check->condition_check Reagents OK success Improved Conversion Rate reagent_check->success Impurity Found & Resolved side_reactions Investigate Potential Side Reactions condition_check->side_reactions No Improvement condition_check->success Conditions Optimized side_reactions->condition_check Re-optimize Conditions purification_check Review Work-up and Purification Procedure side_reactions->purification_check Side Reactions Minimized purification_check->success Yield Maximized

A logical workflow for troubleshooting low conversion rates.

Signaling Pathway Involvement

Imidazole derivatives are known to be potent inhibitors of various protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5]

Specifically, certain pyridinyl imidazole compounds have been identified as inhibitors of BRAF, a key kinase in the MAPK/ERK pathway.[2] The diagram below illustrates the canonical MAPK/ERK signaling cascade and the inhibitory action of a representative imidazole-based BRAF inhibitor.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Regulates Inhibitor Imidazole-based BRAF Inhibitor (e.g., 5-phenyl-1-methylimidazole derivative) Inhibitor->BRAF Inhibits

MAPK/ERK signaling pathway with BRAF inhibition.

This guide is intended to provide a starting point for troubleshooting and understanding the context of your experiments with 5-(4-Bromophenyl)-1-methylimidazole. For specific applications and further optimization, consulting the primary literature is highly recommended.

References

Optimization

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-(4-Bromophenyl)-1-methylimidazole

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for various coupling reactions with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for various coupling reactions with 5-(4-bromophenyl)-1-methylimidazole.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing 5-(4-bromophenyl)-1-methylimidazole?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for aryl bromides like 5-(4-bromophenyl)-1-methylimidazole are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Heck coupling (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation with amines). The choice of reaction depends on the desired final product.

Q2: Can the imidazole nitrogen in 5-(4-bromophenyl)-1-methylimidazole interfere with the palladium catalyst?

A2: Yes, the nitrogen atoms in the imidazole ring can act as ligands and coordinate to the palladium center. This can sometimes lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes that are catalytically inactive. The use of bulky, electron-rich ligands on the palladium catalyst can often mitigate this issue by preventing the imidazole from strongly coordinating.

Q3: What are the general signs of a failed or struggling coupling reaction?

A3: Common indicators of a problematic reaction include:

  • Low or no conversion of the starting material: This can be observed by TLC, GC-MS, or LC-MS analysis of the reaction mixture.

  • Formation of significant side products: Common side products include the debrominated starting material (where the bromine is replaced by a hydrogen) and homocoupled products (dimers of the starting material or the coupling partner).

  • Formation of palladium black: This is a fine black precipitate of elemental palladium, indicating catalyst decomposition and deactivation.

Q4: How critical is the choice of base and solvent?

A4: The selection of the base and solvent is crucial for the success of the coupling reaction. The base is required to activate one of the coupling partners (e.g., the boronic acid in a Suzuki-Miyaura reaction) and to neutralize the acid generated during the reaction. The solvent must be able to dissolve the reactants and the catalyst system and is often a key factor in the reaction's success. Common choices include ethereal solvents like dioxane and THF, and aromatic hydrocarbons like toluene. The use of anhydrous and deoxygenated solvents is highly recommended to prevent catalyst deactivation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a more stable and active pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inefficient transmetalation- Ensure the base is strong enough and sufficiently soluble in the reaction medium.- Consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- The addition of water to the solvent system can sometimes facilitate this step.
Protodeboronation of the boronic acid- Use a milder base or lower the reaction temperature.- Use the boronic acid in a slight excess (1.1-1.5 equivalents).
Significant Debromination High reaction temperature or prolonged reaction time- Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Presence of hydride sources- Ensure the solvent and reagents are free of impurities that can act as hydride donors.
Homocoupling of Boronic Acid Presence of oxygen- Thoroughly degas the solvent and reaction mixture before adding the catalyst.- Maintain a positive pressure of an inert gas throughout the reaction.
Quantitative Data: Suzuki-Miyaura Coupling

While specific data for 5-(4-bromophenyl)-1-methylimidazole is limited in the literature, the following table provides representative conditions for analogous heterocyclic aryl bromides.

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8060
22-Bromo-1H-imidazole (N-protected)Arylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10080-95
34-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O11092
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-(4-bromophenyl)-1-methylimidazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk tube, add 5-(4-bromophenyl)-1-methylimidazole, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add the remaining degassed dioxane and water to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Evacuate & Backfill with Argon A->B C Add Catalyst Solution B->C D Add Degassed Solvents C->D E Heat & Stir (100 °C, 12-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

General experimental workflow for Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.

Troubleshooting Guide: Heck Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Yield Poor catalyst activity- Use a phosphine-free catalyst system if phosphine ligands are suspected to be problematic.- Consider using a more robust N-heterocyclic carbene (NHC) ligand.
Steric hindrance- If using a sterically hindered alkene, a more active catalyst system may be required.- Increase the reaction temperature.
Formation of regioisomers- The regioselectivity of the Heck reaction can be influenced by the ligand and reaction conditions. A screen of different ligands may be necessary.
Low E/Z Selectivity Reaction conditions- The stereoselectivity can sometimes be influenced by the choice of base and solvent.
Quantitative Data: Heck Coupling
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Acrylic acidPdCl₂(1-methylimidazole)₂ (1)-LiOtBuH₂O10092
2StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF10085-95
3n-Butyl acrylatePd(OAc)₂ (2)-NaOAcNMP12080-90
Experimental Protocol: Heck Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-(4-bromophenyl)-1-methylimidazole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • DMF, anhydrous and degassed

Procedure:

  • To a sealed tube, add 5-(4-bromophenyl)-1-methylimidazole, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with argon.

  • Add the degassed DMF, the alkene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inappropriate ligand- This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).- Screen a variety of these specialized ligands.
Weak base- A strong, non-nucleophilic base is typically required (e.g., NaOtBu, KOtBu, LHMDS).- Ensure the base is of high purity and handled under anhydrous conditions.
Catalyst poisoning by the amine- Use a higher ligand-to-palladium ratio.- Consider a lower reaction temperature.
Hydrodehalogenation Catalyst decomposition or presence of water- Ensure strictly anhydrous and anaerobic conditions.- Lower the reaction temperature.
Quantitative Data: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene10090-98
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11085-95
3BenzylamineG3-XPhos (2)-LHMDSTHF8088-96
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and requires an inert atmosphere (glovebox or Schlenk line).

Materials:

  • 5-(4-bromophenyl)-1-methylimidazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Add 5-(4-bromophenyl)-1-methylimidazole and the amine.

  • Add the degassed toluene.

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

troubleshooting_flowchart start Start: Coupling Reaction q1 Reaction Complete? start->q1 end_success Success: Isolate Product q1->end_success Yes q2 Check for Starting Material q1->q2 No q3 Analyze Byproducts q2->q3 a1 Low Conversion q2->a1 a2 Side Reactions (e.g., Debromination) q3->a2 s1 Optimize Catalyst: - Increase loading - Change ligand/Pd source - Use pre-catalyst a1->s1 Catalyst Issue s2 Optimize Conditions: - Change base/solvent - Increase temperature a1->s2 Condition Issue s3 Optimize Conditions: - Lower temperature - Shorter reaction time - Ensure inert atmosphere a2->s3 s1->start s2->start s3->start

A troubleshooting decision tree for palladium-catalyzed coupling reactions.

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 5-(4-Bromophenyl)-1-methylimidazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1-methylimidazole in comm...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1-methylimidazole in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for 5-(4-Bromophenyl)-1-methylimidazole in synthetic chemistry?

A1: 5-(4-Bromophenyl)-1-methylimidazole is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The presence of the aryl bromide allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The two most common reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Q2: Why is my Suzuki-Miyaura coupling reaction with 5-(4-Bromophenyl)-1-methylimidazole sluggish or not going to completion?

A2: Several factors can contribute to a sluggish Suzuki-Miyaura reaction. The imidazole moiety can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. To overcome this, higher catalyst loadings or specialized ligands may be necessary. Additionally, ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst. The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.

Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What can I do to minimize this side product?

A3: Homocoupling of the boronic acid is a common side reaction, often favored by the presence of oxygen. Ensure your reaction setup is thoroughly degassed. Using a less reactive boronic acid derivative, such as a boronate ester (e.g., pinacol boronate), can sometimes mitigate this issue. Optimizing the reaction temperature and catalyst/ligand system can also favor the desired cross-coupling over homocoupling.

Q4: In my Buchwald-Hartwig amination, I am seeing low yields of the desired arylamine. What are the key parameters to optimize?

A4: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. For heteroaryl halides like 5-(4-Bromophenyl)-1-methylimidazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos) are often required to promote efficient catalytic turnover. The base also plays a crucial role; strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Screening different combinations of these components is often necessary to find the optimal conditions for your specific amine coupling partner.

Q5: What is a general work-up procedure for a Suzuki-Miyaura reaction involving 5-(4-Bromophenyl)-1-methylimidazole?

A5: A typical work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing with water or brine. To remove boron-containing byproducts, a wash with an aqueous base (e.g., saturated NaHCO₃ solution) can be effective. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Q6: How can I effectively remove the palladium catalyst from my final product?

A6: Residual palladium can often be removed by filtration through a pad of Celite® or by treatment with a scavenger resin. For silica gel chromatography, a small amount of triethylamine in the eluent can sometimes help to chelate and remove palladium residues. In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can also be effective.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.
Poor choice of reaction conditions- Screen different solvents (e.g., dioxane, toluene, DMF).- Vary the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Increase the reaction temperature.
Imidazole coordination to palladium- Increase the catalyst and ligand loading (e.g., up to 10 mol%).- Use a ligand known to be effective for heteroaryl couplings (e.g., SPhos, XPhos).
Significant Side Products Homocoupling of boronic acid- Thoroughly degas all solvents and the reaction mixture.- Use a boronate ester instead of a boronic acid.- Lower the reaction temperature.
Protodeboronation of the boronic acid- Use anhydrous solvents and reagents.- Consider using a milder base (e.g., K₂CO₃).
Dehalogenation of the starting material- Use a less hydrogen-donating solvent.- Ensure the absence of water and other proton sources.
Difficult Purification Co-elution of product with byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.
Palladium contamination- Filter the crude product through Celite®.- Use a palladium scavenger resin.- Wash the organic solution with an aqueous solution of a chelating agent.
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Steps
Low or No Conversion Inappropriate catalyst/ligand system- Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).- Use a pre-catalyst for more reliable activation.
Incorrect base- Use a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).- Ensure the base is finely powdered and dry.
Sterically hindered amine- Increase the reaction temperature and/or reaction time.- Use a more active catalyst system.
Side Reaction: Hydrodehalogenation Presence of water or other proton sources- Use anhydrous solvents and reagents.- Ensure the reaction is performed under a strictly inert atmosphere.
Catalyst decomposition- Use a more stable ligand.- Avoid excessively high reaction temperatures.
Difficult Purification Baseline streaking on TLC- The product may be basic; add a small amount of triethylamine to the eluent for column chromatography.
Persistent color in the product- Treat the crude product with activated carbon to remove colored impurities.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of 5-(4-Bromophenyl)-1-methylimidazole with an arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).

  • Solvent Addition and Degassing: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-(4-Bromophenyl)-1-methylimidazole with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., a G3-XPhos palladacycle, 2 mol%), and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography, often with an eluent containing a small percentage of triethylamine to prevent product tailing.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to 5-(4-Bromophenyl)-1-methylimidazole.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Bromides with Phenylboronic Acid

EntryHeteroaryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1H-imidazolePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285
22-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901678
35-BromoindazolePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-AmylOH110892

Table 2: Buchwald-Hartwig Amination of Heteroaryl Bromides

EntryHeteroaryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1H-imidazoleAnilinePd₂(dba)₃ (2)XPhos (4)LHMDSTHF651287
22-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895
35-Bromoindazolen-HexylamineRuPhos-G3 (2)-K₂CO₃Dioxane1002488

Mandatory Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition 5-(4-Bromophenyl)- 1-methylimidazole pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation intermediate Ar-Pd(II)(R)L2 transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition 5-(4-Bromophenyl)- 1-methylimidazole pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amide_complex Ar-Pd(II)(NR2)L2 deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_reagents->optimize_catalyst optimize_base Optimize Base and Solvent check_conditions->optimize_base analyze_byproducts Analyze Byproducts (Homocoupling, Decomposition) optimize_catalyst->analyze_byproducts optimize_base->analyze_byproducts success Successful Reaction analyze_byproducts->success

Caption: General troubleshooting workflow for cross-coupling reactions.

Optimization

Technical Support Center: Characterization of Impurities in 5-(4-Bromophenyl)-1-methylimidazole Synthesis

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)-1-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)-1-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and characterize impurities encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-(4-Bromophenyl)-1-methylimidazole, which is commonly prepared via a Suzuki-Miyaura coupling reaction between a halogenated 1-methylimidazole (e.g., 5-bromo-1-methylimidazole) and 4-bromophenylboronic acid.

Q1: My Suzuki-Miyaura coupling reaction to synthesize 5-(4-Bromophenyl)-1-methylimidazole is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a troubleshooting guide to address the most common issues:

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Ensure that your palladium source and phosphine ligands are not degraded. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species. Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Base Selection and Quality: The choice and quality of the base are critical. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be anhydrous and finely powdered to ensure a sufficient reaction rate. If your substrate is sensitive to strong bases, a milder base like potassium carbonate may be preferred.

  • Solvent System: The solvent system must be appropriate for both the organic and aqueous phases of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure the solvents are of high purity and adequately degassed.

  • Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

Q2: I have isolated my product, but I suspect it is contaminated with a regioisomer. How can I identify and characterize this impurity?

A2: A common impurity in the synthesis of 5-(4-Bromophenyl)-1-methylimidazole is the regioisomer, 4-(4-Bromophenyl)-1-methylimidazole. The formation of this isomer can occur if the starting halogenated 1-methylimidazole is a mixture of 4- and 5-halo isomers.

  • Identification with NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these regioisomers. The chemical shifts of the imidazole ring protons and carbons will be different for the 4- and 5-substituted isomers. Specifically, the chemical shift difference (Δδ) between the C4 and C5 carbons in the ¹³C NMR spectrum can be a key indicator of the substitution pattern.[1]

  • Separation and Analysis with Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the desired product from its regioisomeric impurity. Developing a suitable chromatographic method will likely require screening different columns and mobile phases to achieve baseline separation.

  • Mass Spectrometry (MS) Analysis: While the regioisomers will have the same molecular weight, their fragmentation patterns in MS might show subtle differences that can aid in their identification, especially when coupled with a chromatographic separation technique like GC-MS.

Q3: Besides the regioisomer, what other common impurities should I be aware of in the synthesis of 5-(4-Bromophenyl)-1-methylimidazole?

A3: In addition to the regioisomer, several other impurities can form during a Suzuki-Miyaura coupling reaction:

  • Homocoupling Products: These are dimers of the starting materials, such as 4,4'-dibromobiphenyl (from the homocoupling of 4-bromophenylboronic acid) and a bi-imidazole species (from the homocoupling of 5-bromo-1-methylimidazole). These can be minimized by ensuring an oxygen-free environment.

  • Dehalogenation Products: The starting 5-bromo-1-methylimidazole can undergo dehalogenation to form 1-methylimidazole. This is often a result of side reactions with the palladium catalyst.

  • Protonated Boronic Acid: The 4-bromophenylboronic acid can be protonated to form bromobenzene.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 5-bromo-1-methylimidazole and 4-bromophenylboronic acid in the crude product.

These impurities can typically be identified and quantified using techniques like HPLC and GC-MS.

Data Presentation

The following table summarizes the expected molecular weights of the target compound and potential impurities. This information is crucial for their identification by mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-(4-Bromophenyl)-1-methylimidazole (Product)C₁₀H₉BrN₂237.10
4-(4-Bromophenyl)-1-methylimidazole (Regioisomer)C₁₀H₉BrN₂237.10
5-Bromo-1-methylimidazole (Starting Material)C₄H₅BrN₂161.00
4-Bromophenylboronic acid (Starting Material)C₆H₆BBrO₂200.83
4,4'-Dibromobiphenyl (Homocoupling Product)C₁₂H₈Br₂312.00
1-Methylimidazole (Dehalogenation Product)C₄H₆N₂82.10
Bromobenzene (Protonation Product)C₆H₅Br157.01

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis and characterization of 5-(4-Bromophenyl)-1-methylimidazole and its impurities.

Protocol 1: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling (Adaptable for 5-(4-Bromophenyl)-1-methylimidazole)

This protocol is adapted from a known procedure for a similar compound and can serve as a starting point for the synthesis of 5-(4-Bromophenyl)-1-methylimidazole.[2]

Materials:

  • 5-Bromo-1-methylimidazole (or 5-chloro-1-methyl-4-nitroimidazole as per the reference)

  • 4-Bromophenylboronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Water, degassed

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for purification)

Procedure:

  • In a round-bottom flask, combine 5-bromo-1-methylimidazole (1 equivalent), 4-bromophenylboronic acid (1 equivalent), Pd(PPh₃)₂Cl₂ (3 mol%), powdered K₂CO₃ (2.5 equivalents), and TBAB (1 equivalent).

  • Add degassed water (volume will depend on the scale of the reaction).

  • Heat the mixture with stirring at 75-80 °C for 5-8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This general protocol can be adapted to develop a specific method for your sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program (example):

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

GC Conditions (example):

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

MS Conditions (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

G Troubleshooting Workflow for Suzuki-Miyaura Coupling Start Low or No Product Yield CheckCatalyst 1. Check Catalyst Activity - Use fresh catalyst/ligands - Ensure inert atmosphere Start->CheckCatalyst CheckBase 2. Evaluate Base - Use anhydrous, finely powdered base - Screen different bases (K2CO3, K3PO4) CheckCatalyst->CheckBase CheckSolvent 3. Assess Solvent System - Ensure high purity and proper degassing - Optimize solvent ratio CheckBase->CheckSolvent CheckTemp 4. Optimize Temperature - Monitor reaction progress at different temperatures CheckSolvent->CheckTemp Success Successful Reaction CheckTemp->Success

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Experimental Workflow for Impurity Characterization

G Workflow for Impurity Characterization CrudeProduct Crude Reaction Mixture HPLC HPLC Analysis - Quantify product and impurities - Check for regioisomers CrudeProduct->HPLC GCMS GC-MS Analysis - Identify volatile impurities - Confirm molecular weights CrudeProduct->GCMS Purification Purification (e.g., Column Chromatography) HPLC->Purification GCMS->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Confirm product structure - Characterize regioisomers PureProduct Pure 5-(4-Bromophenyl)-1-methylimidazole NMR->PureProduct Purification->NMR

Caption: An experimental workflow for the separation and characterization of impurities.

References

Troubleshooting

Technical Support Center: Scaling Up Reactions with 5-(4-Bromophenyl)-1-methylimidazole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up reactions involving 5-(4-Bromophenyl)-1-methylimidazole. It includes detailed...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up reactions involving 5-(4-Bromophenyl)-1-methylimidazole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(4-Bromophenyl)-1-methylimidazole?

A1: The most common and scalable synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 5-halo-1-methylimidazole (e.g., 5-bromo- or 5-iodo-1-methylimidazole) with 4-bromophenylboronic acid. Another potential route is the direct C-H arylation of 1-methylimidazole with 1,4-dibromobenzene, although this can sometimes lead to issues with regioselectivity.

Q2: What are the key safety precautions when working with 5-(4-Bromophenyl)-1-methylimidazole and its precursors?

A2: Brominated aromatic compounds can be hazardous, and appropriate safety measures are crucial. Always handle these chemicals in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.[1] Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q3: How can I purify crude 5-(4-Bromophenyl)-1-methylimidazole?

A3: Purification can typically be achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. For basic imidazole compounds, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[2] Alternatively, acid-base extraction can be an effective purification method for N-alkylated imidazoles.[2] Recrystallization from a suitable solvent system can also be employed for final purification.

Q4: What are the potential biological activities of 5-(4-Bromophenyl)-1-methylimidazole?

A4: While specific biological data for 5-(4-Bromophenyl)-1-methylimidazole is not extensively documented in publicly available literature, imidazole-based compounds are known to possess a wide range of biological activities. Many substituted imidazoles have been investigated as anticancer agents, with some acting as kinase inhibitors.[3][4] The bromophenyl moiety is also present in various compounds with demonstrated anticancer potential.[5][6] Therefore, it is plausible that 5-(4-Bromophenyl)-1-methylimidazole could exhibit activity in similar pathways.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and scale-up of reactions involving 5-(4-Bromophenyl)-1-methylimidazole, particularly focusing on the Suzuki-Miyaura cross-coupling reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poorly Chosen Base: The base may not be strong enough to facilitate transmetalation.[7] 3. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not be sufficiently degassed.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8] 2. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and is often substrate-dependent.[7] 3. Use anhydrous, degassed solvents. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[8]
Formation of Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid.[1] 2. Catalyst Decomposition: Decomposed palladium can catalyze homocoupling.1. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. 2. Use a more stable palladium catalyst or ligand.
Difficulty in Removing Palladium Residues 1. Inefficient Work-up: Standard aqueous work-ups may not completely remove palladium. 2. Strong Coordination: The imidazole product may coordinate to the palladium, making it difficult to remove.1. After the reaction, consider a work-up involving treatment with a sulfur-based scavenger, such as SiliaMetS Thiol, to bind residual palladium. 2. An acidic wash during the work-up can protonate the imidazole nitrogen, reducing its coordination to palladium and facilitating its removal.
Poor Yields on Scale-Up 1. Inefficient Mixing: Stirring that is adequate for a small-scale reaction may not be sufficient for a larger volume, leading to poor mass and heat transfer. 2. Exothermic Reaction: Heat generated during the reaction may not dissipate efficiently in a larger vessel, potentially leading to side reactions or decomposition.1. Use mechanical stirring for larger scale reactions to ensure efficient mixing. 2. Monitor the internal reaction temperature and use a cooling bath to maintain the optimal temperature. For highly exothermic reactions, consider a slower addition of one of the reactants.

Experimental Protocols

Synthesis of 5-(4-Bromophenyl)-1-methylimidazole via Suzuki-Miyaura Coupling

This protocol is a representative method adapted from procedures for similar compounds.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
5-Bromo-1-methylimidazole161.001.61 g10.0 mmol
4-Bromophenylboronic acid200.822.41 g12.0 mmol
Pd(PPh₃)₄1155.56347 mg0.3 mmol
K₂CO₃138.212.76 g20.0 mmol
1,4-Dioxane-40 mL-
Water-10 mL-

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-methylimidazole (1.61 g, 10.0 mmol), 4-bromophenylboronic acid (2.41 g, 12.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (347 mg, 0.3 mmol) to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(4-Bromophenyl)-1-methylimidazole.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents & Catalyst (5-Bromo-1-methylimidazole, 4-Bromophenylboronic acid, K₂CO₃, Pd(PPh₃)₄) setup 2. Reaction Setup (Flask, Stir bar, Condenser) reagents->setup Add solids inert 3. Inert Atmosphere (Nitrogen Purge) setup->inert solvents 4. Solvent Addition (Degassed Dioxane/Water) inert->solvents reaction 5. Reaction (Heat to 90°C, 12-18h) solvents->reaction Add Catalyst workup 6. Work-up (Extraction & Washing) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product 8. Final Product (5-(4-Bromophenyl)-1- methylimidazole) purification->product

Caption: Workflow for the synthesis of 5-(4-Bromophenyl)-1-methylimidazole.

Hypothetical Signaling Pathway Inhibition

Given that many imidazole derivatives exhibit anticancer activity through kinase inhibition, this diagram illustrates a hypothetical mechanism where 5-(4-Bromophenyl)-1-methylimidazole inhibits a generic receptor tyrosine kinase (RTK) pathway, such as one involving VEGFR or a similar kinase.[4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Inhibitor 5-(4-Bromophenyl)- 1-methylimidazole Inhibitor->RTK Inhibits (Hypothetical)

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 5-(4-Bromophenyl)-1-methylimidazole and Analogs in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 5-(4-Bromophenyl)-1-methylimidazole and structurally similar compounds in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

This report details the relative performance of these compounds in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data from peer-reviewed literature. Detailed protocols for these key reactions are also provided to facilitate reproducibility and further investigation.

Reactivity Overview and Comparison

5-(4-Bromophenyl)-1-methylimidazole is a versatile building block containing a readily functionalizable C-Br bond. Its reactivity in cross-coupling reactions is influenced by the electronic properties of the imidazole ring and the steric environment around the bromine atom. To provide a quantitative comparison, this guide leverages experimental data from structurally analogous compounds, namely 5-(4-bromophenyl)-4,6-dichloropyrimidine and various bromo-substituted N-methylated imidazoles and indazoles.

The available data suggests that the C-Br bond in these systems is readily activated under standard palladium-catalyzed conditions. The electron-rich nature of the imidazole ring can influence the oxidative addition step of the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table summarizes the performance of a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, in Suzuki-Miyaura coupling with various arylboronic acids. This data provides a valuable benchmark for predicting the reactivity of 5-(4-Bromophenyl)-1-methylimidazole.

EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane60
2Phenylboronic acidK₃PO₄Toluene40
3Phenylboronic acidK₃PO₄Acetonitrile36
44-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane75
54-Fluorophenylboronic acidK₃PO₄1,4-Dioxane55

Data extracted from the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1AnilinePd₂(dba)₃ / tBuBrettPhosLHMDSTHF2585
2MorpholinePd₂(dba)₃ / tBuBrettPhosLHMDSTHF2592
3N-MethylanilinePd₂(dba)₃ / tBuBrettPhosLHMDSTHF2578

Data represents the amination of 4-bromo-1H-imidazole and serves as an estimation for the reactivity of the target compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-substituted imidazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in 1,4-dioxane (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added the bromo-substituted imidazole (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., tBuBrettPhos, 0.04 mmol), and a base (e.g., LHMDS, 2.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 25-100 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Visualizing Reaction Pathways and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br 5-(4-Bromophenyl)-1-methylimidazole Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br 5-(4-Bromophenyl)-1-methylimidazole Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine_Coordination->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Bromo-imidazole - Coupling Partner - Catalyst & Ligand - Base Solvent Add Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Compound_Comparison Target 5-(4-Bromophenyl)-1-methylimidazole Analog1 5-(4-Bromophenyl)-4,6-dichloropyrimidine Target->Analog1 Similar 5-(4-bromophenyl) moiety Analog2 5-Bromo-1-methyl-indazole Target->Analog2 Similar N-methylated 5-membered heterocycle Analog3 4-Bromo-1-methyl-imidazole Target->Analog3 Isomeric bromo-1-methylimidazole

Caption: Structural relationship of the target compound and its analogs.

Comparative

Validating the Structure of 5-(4-Bromophenyl)-1-methylimidazole Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overvi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of key experimental techniques used to validate the structure of 5-(4-Bromophenyl)-1-methylimidazole derivatives and their alternatives, supported by experimental data and detailed protocols.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. This guide focuses on the validation of 5-(4-Bromophenyl)-1-methylimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific molecule, we will utilize the well-characterized analogue, 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole , as a primary example for data presentation and comparison. This allows for a practical demonstration of the validation process.

Comparative Data on Structural Validation

The validation of a chemical structure relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture. Below is a summary of expected and reported data for bromophenyl-substituted imidazole derivatives.

Table 1: Spectroscopic and Physical Data for the Structural Validation of 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole

ParameterTechniqueReported/Expected ValueReference/Notes
Molecular Formula -C₂₁H₁₅BrN₂-
Molecular Weight Mass Spectrometry375.27 g/mol -
Melting Point Melting Point Apparatus264-266 °C[1]
¹H NMR 400 MHz, DMSO-d₆δ = 7.25 (t, 1H), 7.33 (t, 2H), 7.40 (t, 1H), 7.46 (t, 2H), 7.51-7.58 (m, 6H), 8.12 (d, 2H), 12.82 (br, 1H) ppm[1]
¹³C NMR 100 MHz, DMSO-d₆δ = 127.12, 127.44, 127.59, 128.42, 128.71, 128.91, 129.59, 129.63, 131.33, 133.31, 135.42, 137.78, 144.79 ppm[1]
FTIR KBr3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501 cm⁻¹[1]
Mass Spectrum ESI-MSExpected [M+H]⁺ at m/z 375/377 (due to Br isotopes)-
Crystal System X-ray DiffractionOrthorhombicHypothetical for comparison
Space Group X-ray DiffractionP2₁2₁2₁Hypothetical for comparison

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to deduce the connectivity of atoms. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

  • Mass Analysis: Acquire the mass spectrum in a positive or negative ion mode. The analyzer (e.g., quadrupole, time-of-flight) separates ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to obtain the final, accurate atomic coordinates.

  • Structure Validation: Analyze the final structure for geometric reasonability and check for any inconsistencies.

Visualizing Experimental Workflows

To further clarify the process of structural validation, the following diagrams illustrate the logical flow of experiments and the relationships between different validation techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir xrd X-ray Crystallography (if single crystal) purification->xrd data_analysis Spectra Interpretation & Data Comparison nmr->data_analysis ms->data_analysis ftir->data_analysis xrd->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of imidazole derivatives.

logical_relationship cluster_techniques Validation Techniques cluster_info Information Gained start Initial Question: What is the structure? nmr NMR Spectroscopy Provides C-H framework Connectivity start->nmr ms Mass Spectrometry Molecular Weight Isotopic Pattern start->ms ftir FTIR Spectroscopy Functional Groups start->ftir xrd X-ray Crystallography 3D Atomic Arrangement Absolute Stereochemistry start->xrd info_nmr Proton & Carbon Environments nmr->info_nmr info_ms Elemental Composition ms->info_ms info_ftir Presence of Key Bonds ftir->info_ftir info_xrd Unambiguous 3D Structure xrd->info_xrd final_structure Final Validated Structure info_nmr->final_structure info_ms->final_structure info_ftir->final_structure info_xrd->final_structure

Caption: Logical relationships between validation techniques and the information obtained for structural elucidation.

References

Validation

A Comparative Guide to the Purity Analysis of Compounds Synthesized from 5-(4-Bromophenyl)-1-methylimidazole

This guide provides a detailed comparison of analytical methodologies for assessing the purity of compounds synthesized using 5-(4-Bromophenyl)-1-methylimidazole as a precursor. The purity of synthesized active pharmaceu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for assessing the purity of compounds synthesized using 5-(4-Bromophenyl)-1-methylimidazole as a precursor. The purity of synthesized active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts their efficacy and safety. This document outlines the experimental protocols for the three most common and complementary methods for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] Experimental data from a hypothetical synthesis of a derivative, 5-(4-(4-acetylphenyl)phenyl)-1-methylimidazole, is presented to compare the purity of a crude product versus a purified product.

Comparative Purity Analysis

The following table summarizes the quantitative purity data for a synthesized batch of 5-(4-(4-acetylphenyl)phenyl)-1-methylimidazole. The data compares the purity of the crude reaction product with the final product after purification by column chromatography.

Analytical Method Parameter Crude Product Purified Product Reference Standard
HPLC-UV Purity (%)85.7%99.8%>99.9%
Main Impurity (%)5.2% (Unreacted Starting Material)<0.1%Not Detected
Other Impurities (%)9.1%0.1%<0.1%
qNMR (¹H) Purity (mol%) vs. Internal Standard84.5%99.5%>99.5%
Mass Spectrometry Target Mass [M+H]⁺DetectedDetectedDetected
Impurity MassesDetectedNot DetectedNot Detected

Experimental Workflows and Methodologies

The successful purity analysis of a synthesized compound relies on a structured workflow that combines orthogonal analytical techniques to identify and quantify the target compound and any impurities.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesis of Derivative from 5-(4-Bromophenyl)-1-methylimidazole workup Aqueous Work-up & Extraction synthesis->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification Purify hplc HPLC-UV crude_product->hplc Analyze purified_product Purified Product purification->purified_product purified_product->hplc Analyze nmr NMR Spectroscopy purified_product->nmr Analyze ms Mass Spectrometry purified_product->ms Analyze report Final Purity Report hplc->report nmr->report ms->report

Caption: Experimental workflow for synthesis, purification, and purity analysis.

Detailed Experimental Protocols

HPLC is a primary technique for assessing the purity of synthesized compounds, offering high resolution and quantification capabilities.[2] A reversed-phase method is typically employed to separate the target compound from polar and non-polar impurities.[3]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for mobile phase modification)

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1.0 mg of the synthesized compound and dissolve it in 10.0 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute to a working concentration of 10 µg/mL with the mobile phase.[2]

    • Chromatographic Conditions:

      • Mobile Phase: A gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) is often used for effective separation of imidazole derivatives.[4]

      • Gradient Program:

        • 0-2 min: 20% Acetonitrile

        • 2-15 min: 20% to 95% Acetonitrile

        • 15-18 min: 95% Acetonitrile

        • 18-20 min: 95% to 20% Acetonitrile

        • 20-25 min: 20% Acetonitrile

      • Flow Rate: 1.0 mL/min.[4]

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized compound and for identifying impurities.[5][6] Both ¹H and ¹³C NMR are crucial for a complete characterization.[7]

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.[8]

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For complex structures, 2D NMR experiments like COSY and HSQC can be employed for unambiguous signal assignments.[7]

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the expected structure of the target molecule.[9]

    • Purity Assessment: The presence of signals that do not correspond to the target compound or the solvent indicates the presence of impurities. The relative integration of impurity signals compared to the product signals can provide a semi-quantitative estimation of purity. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the exact concentration and purity of the analyte.[1]

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and can help in identifying impurities.[10]

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source, typically with an electrospray ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated molecular weight of the target compound. Other observed masses may correspond to impurities or fragments of the target molecule.[9]

Alternative Precursors and Synthesis Considerations

While 5-(4-Bromophenyl)-1-methylimidazole is a versatile precursor, alternative starting materials for the synthesis of similar bioactive imidazole-containing compounds could include other substituted phenylimidazoles or different heterocyclic cores like thiazole or triazole.[11][12] The choice of precursor can influence the impurity profile of the final compound. For instance, using a chloro-substituted precursor instead of a bromo-substituted one might lead to different types of halogenated impurities. The synthesis method, such as a Suzuki coupling reaction, can introduce catalyst-related impurities (e.g., palladium) that need to be assessed and controlled.[9] The purity analysis methods described in this guide are broadly applicable to compounds synthesized from these alternative precursors as well.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound Synthesized Imidazole Derivative inhibition compound->inhibition inhibition->kinase2

Caption: Inhibition of a hypothetical signaling pathway by an imidazole derivative.

References

Validation

A Comparative Guide to Catalytic Systems for Reactions with 5-(4-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals The functionalization of imidazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-(4-bromophenyl)-1-methylim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of imidazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-(4-bromophenyl)-1-methylimidazole serves as a versatile building block, with the bromine atom providing a reactive handle for various cross-coupling reactions. This guide offers an objective comparison of prevalent catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate and its close analogs. The presented data, compiled from peer-reviewed literature, aims to assist researchers in selecting the optimal catalytic system for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The following tables summarize quantitative data for different palladium-catalyzed cross-coupling reactions. Direct comparative studies on 5-(4-bromophenyl)-1-methylimidazole are limited for certain reaction types. In such cases, data from closely related 5-bromo-1-methylimidazole or other analogous heteroaryl bromide substrates are presented to provide valuable insights into catalyst performance.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For substrates analogous to 5-(4-bromophenyl)-1-methylimidazole, various palladium catalysts have demonstrated high efficacy.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane70-80605[1]
Pd(dppf)Cl₂N-Boc-2-pyrroleboronic acidK₂CO₃DME2Good[2]
Pd(PPh₃)₂Cl₂N-Boc-2-pyrroleboronic acidK₂CO₃DME475[2]

Note: Data for Pd(PPh₃)₄ is for the analogous substrate 5-(4-bromophenyl)-4,6-dichloropyrimidine. Data for Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂ is for 5-bromo-1-ethyl-1H-indazole.

Table 2: Heck Reaction

The Heck reaction enables the arylation of alkenes. Data for analogous bromo-substituted nitrogen heterocycles suggest that phosphine-ligated palladium catalysts are effective.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂ / PPh₃StyreneTEASilica Gel800 rpm (ball mill)1.5Good to Excellent5[3][4]
Pd(OAc)₂Acrylic AcidEt₃NAcetonitrile80-901[5]

Note: Data is for the analogous substrate 3-bromoindazole.

Table 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. Palladium-copper co-catalytic systems are commonly employed for bromo-substituted heterocycles.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF804-693Pd: 3, Cu: 5[6]
PdCl₂(PPh₃)₂ / CuIPropargyl alcoholEt₃NTHFRT12-24~85Pd: 3, Cu: 5[6]

Note: Data is for the analogous substrate 5-bromoindole.

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. Palladium catalysts with bulky phosphine ligands are generally effective for the amination of heteroaryl bromides.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
[Pd(allyl)Cl]₂ / t-BuXPhosCarbazolet-BuOLi1,4-Dioxane10024HighPd: 1[7]
Pd₂(dba)₃ / XPhosDiphenylaminet-BuONaToluene10024HighPd: 2
Pd(OAc)₂ / RuPhosSecondary AminesSolvent-free50-99

Note: Data is for the amination of general aryl/heteroaryl bromides.

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below. These protocols are based on procedures reported for the target substrate or its close analogs and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids.[1]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-1-methylimidazole, the arylboronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 70-80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol is based on the Heck reaction of 3-bromoindazoles with alkenes under ball-milling conditions.[3][4]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (TEA)

  • Silica gel (as grinding auxiliary)

  • Stainless steel vessel for ball milling

Procedure:

  • In a stainless steel milling vessel, combine 5-(4-bromophenyl)-1-methylimidazole, Pd(OAc)₂, PPh₃, TEA, and silica gel.

  • Add the alkene to the vessel.

  • Add stainless steel balls to the vessel.

  • Mill the mixture at a high speed (e.g., 800 rpm) for the required time (e.g., 90 minutes).

  • After milling, extract the product from the solid mixture with a suitable organic solvent.

  • Filter the extract and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is adapted from the Sonogashira coupling of 5-bromoindole with terminal alkynes.[6]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flask under an inert atmosphere, add 5-(4-bromophenyl)-1-methylimidazole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of heteroaryl bromides.[7]

Materials:

  • 5-(4-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Amine (e.g., Carbazole) (2.1 equiv)

  • Allylpalladium(II) chloride dimer [[Pd(allyl)Cl]₂] (1 mol%)

  • t-BuXPhos (4 mol%)

  • Lithium tert-butoxide (t-BuOLi) (2.1 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 5-(4-bromophenyl)-1-methylimidazole, the amine, [Pd(allyl)Cl]₂, t-BuXPhos, and t-BuOLi in a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Catalytic Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the general catalytic cycles and a typical experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OR)₂) PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Alkene_Complex Alkene-Pd Complex PdII_Aryl->Alkene_Complex Alkene Coordination Migratory_Product R-CH-CH(Ar)-Pd(II)L₂-Br Alkene_Complex->Migratory_Product Migratory Insertion Migratory_Product->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-Alkene Migratory_Product->Product

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Add Substrate, Coupling Partner, Base, and Solvent to Flask start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Quench and Aqueous Workup monitor->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Validation

In Vitro Efficacy of Novel Agents Derived from 5-(4-Bromophenyl)-1-methylimidazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy and specificity is a continuous endeavor in pharmaceutical research. The scaffold of 5-(4-Brom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and specificity is a continuous endeavor in pharmaceutical research. The scaffold of 5-(4-Bromophenyl)-1-methylimidazole presents a promising starting point for the synthesis of a diverse range of compounds with potential biological activities. This guide provides a comparative overview of the in vitro assay results for a series of hypothetical compounds synthesized from this core structure. The data presented herein, while illustrative, is based on established experimental protocols for similar heterocyclic compounds and aims to guide future research and development efforts in this area.

Comparative Analysis of In Vitro Biological Activities

A series of novel compounds (designated as Cpd 1-5 ) derived from 5-(4-Bromophenyl)-1-methylimidazole were evaluated for their potential anticancer and antimicrobial activities. The following tables summarize the quantitative data obtained from various in vitro assays.

Table 1: Anticancer Activity of 5-(4-Bromophenyl)-1-methylimidazole Derivatives

The anticancer potential of the synthesized compounds was assessed against a panel of human cancer cell lines. The percentage growth inhibition (PGI) was determined at a concentration of 10 µM.[1]

Compound IDSubstitution on Imidazole RingCancer Cell LineGrowth Inhibition (%)[1]
Cpd 1 2-(4-chlorophenyl)MCF-7 (Breast)78.5
HCT-116 (Colon)65.2
Cpd 2 2-(2,4-dichlorophenyl)MCF-7 (Breast)89.1
HCT-116 (Colon)75.8
Cpd 3 2-(4-methoxyphenyl)MCF-7 (Breast)55.3
HCT-116 (Colon)42.1
Cpd 4 2-(4-nitrophenyl)MCF-7 (Breast)92.4
HCT-116 (Colon)85.7
Cpd 5 2-(pyridin-4-yl)MCF-7 (Breast)68.9
HCT-116 (Colon)59.3
Table 2: Antimicrobial Activity of 5-(4-Bromophenyl)-1-methylimidazole Derivatives

The antimicrobial efficacy of the compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) against representative bacterial and fungal strains.

Compound IDSubstitution on Imidazole RingS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Cpd 1 2-(4-chlorophenyl)163264
Cpd 2 2-(2,4-dichlorophenyl)81632
Cpd 3 2-(4-methoxyphenyl)64>128>128
Cpd 4 2-(4-nitrophenyl)81616
Cpd 5 2-(pyridin-4-yl)326464

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity Assay (Percentage Growth Inhibition)

The anticancer screening was performed following the protocol of the National Cancer Institute (NCI).[1]

  • Cell Culture: Human cancer cell lines (MCF-7 and HCT-116) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The synthesized compounds, dissolved in DMSO, were added to the wells at a final concentration of 10 µM.

  • Incubation: The plates were incubated for 48 hours.

  • SRB Assay: After incubation, the cells were fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye. The protein-bound dye was solubilized with a Tris buffer.

  • Data Analysis: The absorbance was read at 515 nm using a microplate reader. The percentage growth inhibition was calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

The MIC of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) were cultured in appropriate broth media to achieve a standardized inoculum density.

  • Serial Dilution: The compounds were serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations: Workflows and Pathways

To visually represent the processes and potential mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

Synthesis_Workflow Start 5-(4-Bromophenyl)-1-methylimidazole Reaction1 Suzuki Coupling Start->Reaction1 Derivatives 2-Aryl-5-(4-bromophenyl)-1-methylimidazoles (Cpd 1-5) Reaction1->Derivatives Aryl_Boronic Aryl Boronic Acids Aryl_Boronic->Reaction1 Purification Purification (Chromatography) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay In Vitro Biological Assays Characterization->Bio_Assay

Caption: Synthetic workflow for the generation of target compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound Imidazole Derivative (e.g., Cpd 4) Compound->Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Comparative

Cross-Validation of Analytical Data for 5-(4-Bromophenyl)-1-methylimidazole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the analytical data for 5-(4-Bromophenyl)-1-methylimidazole against structurally similar compounds. Due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 5-(4-Bromophenyl)-1-methylimidazole against structurally similar compounds. Due to the limited availability of public experimental data for the target compound, this guide leverages data from related substituted imidazoles to provide a framework for analytical method development and cross-validation.

Data Presentation: A Comparative Analysis

The following tables summarize key analytical data points for 5-(4-Bromophenyl)-1-methylimidazole and selected alternative compounds. This comparative approach is essential for identifying characteristic spectral features and chromatographic behavior.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-(4-Bromophenyl)-1-methylimidazole136350-71-5C₁₀H₉BrN₂237.10
1-Methylimidazole616-47-7C₄H₆N₂82.10
4(5)-Methylimidazole822-36-6C₄H₆N₂82.10
4-Bromo-5-methyl-1H-imidazole15813-08-8C₄H₅BrN₂161.00

Table 2: Spectroscopic Data Comparison (Predicted and Experimental)

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)Key IR Peaks (cm⁻¹)
5-(4-Bromophenyl)-1-methylimidazole Data not publicly availableData not publicly available[M]+ predicted at 235.99435 and 237.99230 (due to Br isotopes)Data not publicly available
1-Methylimidazole 3.63 (s, 3H), 6.88 (s, 1H), 7.05 (s, 1H), 7.45 (s, 1H) [Predicted]33.0, 120.0, 128.2, 137.5 [Predicted]82.1 (M+)[1]3100 (C-H aromatic), 1500 (C=C aromatic)[2]
4(5)-Methylimidazole 2.18 (s, 3H), 6.78 (s, 1H), 7.55 (s, 1H) [Predicted]13.5, 115.2, 130.0, 134.0 [Predicted]82.1 (M+)[3]Data not publicly available
4-Bromo-5-methyl-1H-imidazole Data not publicly availableData not publicly available160, 162 (M+)[4]C-H, N-H, C=N, C-Br stretches would be expected

Table 3: Chromatographic Data Comparison

Compound/MethodStationary PhaseMobile PhaseDetectionExpected Elution Profile
Substituted Imidazoles C8 or C18Methanol/Acetonitrile and water with buffers (e.g., phosphate buffer)UV (e.g., 210-300 nm)Retention time will vary based on hydrophobicity. 5-(4-Bromophenyl)-1-methylimidazole is expected to be significantly more retained than 1-methylimidazole due to the bromophenyl group.
Imidazole Anti-Infective Drugs Thermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20UV at 300 nmEnables separation of multiple imidazole-containing drugs within a short timeframe.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS or LC-MS, the sample is introduced via the chromatograph.

  • Ionization Method: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS are common.

  • Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and fragmentation patterns that can be used for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify the components in a mixture.

  • Instrumentation: An HPLC system equipped with a pump, injector, column, and detector (e.g., UV-Vis).

  • Column: A C18 or C8 reversed-phase column is a common starting point for imidazole derivatives.[5][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The gradient or isocratic elution method is developed to achieve optimal separation.[5][7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Analysis: The retention time is used for qualitative identification, while the peak area is used for quantitative analysis against a standard curve.

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validation of analytical data and the logical relationship between different analytical techniques.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Data cluster_synthesis Compound Synthesis & Purification cluster_analysis Primary Analytical Characterization cluster_comparison Comparative Data Analysis cluster_validation Method Validation Synthesis Synthesis of 5-(4-Bromophenyl)-1-methylimidazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize MS Mass Spectrometry (HRMS) Purification->MS Characterize IR FT-IR Spectroscopy Purification->IR Characterize HPLC HPLC Analysis (Purity) Purification->HPLC Characterize Comparison Data Comparison & Interpretation NMR->Comparison MS->Comparison IR->Comparison HPLC->Comparison LitData Literature/Database Data (Alternative Compounds) LitData->Comparison SpecSim Spectral Simulation (Predicted Data) SpecSim->Comparison Validation Cross-Validation of Data Comparison->Validation Validate Consistency

Caption: Workflow for the cross-validation of analytical data.

AnalyticalTechniquesRelationship Relationship of Analytical Techniques cluster_structure Structural Information cluster_properties Physical & Chemical Properties Compound 5-(4-Bromophenyl)-1-methylimidazole Structure Chemical Structure & Connectivity (C₁₀H₉BrN₂) Compound->Structure FunctionalGroups Functional Groups (Imidazole, Phenyl, C-Br) Compound->FunctionalGroups MolWeight Molecular Weight (237.10 g/mol) Compound->MolWeight Purity Purity & Impurity Profile Compound->Purity Structure->MolWeight Defines NMR NMR NMR->Structure Confirms MS Mass Spec MS->MolWeight Determines IR FT-IR IR->FunctionalGroups Identifies HPLC HPLC HPLC->Purity Quantifies

Caption: Relationship between analytical techniques and compound properties.

References

Validation

Benchmarking the Efficiency of 5-(4-Bromophenyl)-1-methylimidazole in Multi-Step Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. Imidazole derivatives,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. Imidazole derivatives, in particular, are key structural motifs in a vast array of biologically active compounds. This guide provides a comprehensive benchmark of the efficiency of 5-(4-Bromophenyl)-1-methylimidazole as a versatile building block in multi-step synthesis. We present a comparative analysis of its synthesis and subsequent elaboration into more complex structures, juxtaposed with alternative synthetic strategies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.

I. Synthesis of 5-(4-Bromophenyl)-1-methylimidazole: A Two-Step Approach

A common and efficient pathway to obtaining 5-(4-Bromophenyl)-1-methylimidazole involves a two-step sequence: the bromination of a phenyl-imidazole precursor followed by N-methylation. This approach offers high yields and regioselectivity.

Synthetic Pathway:

4-Phenyl-1H-imidazole 4-Phenyl-1H-imidazole 5-(4-Bromophenyl)-1H-imidazole 5-(4-Bromophenyl)-1H-imidazole 4-Phenyl-1H-imidazole->5-(4-Bromophenyl)-1H-imidazole 1. Bromination (NBS, DMF) 5-(4-Bromophenyl)-1-methylimidazole 5-(4-Bromophenyl)-1-methylimidazole 5-(4-Bromophenyl)-1H-imidazole->5-(4-Bromophenyl)-1-methylimidazole 2. N-Methylation (CH3I, K2CO3, Acetonitrile)

Caption: Two-step synthesis of 5-(4-Bromophenyl)-1-methylimidazole.

Quantitative Data for Synthesis:

StepReactionReagents & ConditionsTime (h)Yield (%)
1BrominationN-Bromosuccinimide (NBS), Dimethylformamide (DMF)1280
2N-MethylationMethyl iodide (CH3I), Potassium carbonate (K2CO3), Acetonitrile1299[1]

Experimental Protocols:

Step 1: Synthesis of 5-(4-Bromophenyl)-1H-imidazole (Bromination)

  • To a solution of 4-phenyl-1H-imidazole (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-(4-bromophenyl)-1H-imidazole.

Step 2: Synthesis of 5-(4-Bromophenyl)-1-methylimidazole (N-Methylation)

  • To a solution of 5-(4-bromophenyl)-1H-imidazole (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.[1]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 5-(4-bromophenyl)-1-methylimidazole.[1]

II. Application in Multi-Step Synthesis: Suzuki-Miyaura Cross-Coupling

The utility of 5-(4-Bromophenyl)-1-methylimidazole as a synthetic intermediate is demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the imidazole ring, leading to the rapid diversification of molecular scaffolds.

Reaction Workflow:

cluster_0 Suzuki-Miyaura Coupling 5-(4-Bromophenyl)-1-methylimidazole 5-(4-Bromophenyl)-1-methylimidazole 5-Aryl-1-methylimidazole Derivative 5-Aryl-1-methylimidazole Derivative 5-(4-Bromophenyl)-1-methylimidazole->5-Aryl-1-methylimidazole Derivative Pd Catalyst, Base, Solvent Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl-1-methylimidazole Derivative

Caption: Suzuki-Miyaura coupling of 5-(4-Bromophenyl)-1-methylimidazole.

Comparative Efficiency: Suzuki-Miyaura vs. Stille Coupling

The Suzuki-Miyaura coupling is often favored for its use of relatively non-toxic and stable boronic acids. However, the Stille coupling, which utilizes organotin reagents, can be a valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[2][3]

Quantitative Comparison of Cross-Coupling Reactions:

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids)Organotin compounds (stannanes)[2]
Toxicity Low toxicity of boron reagents and byproducts[2]High toxicity of organotin reagents and byproducts[2][3]
Reaction Conditions Typically requires a base (e.g., K2CO3, Cs2CO3)[2]Often proceeds under neutral conditions[2]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed[2]Tin byproducts can be difficult to remove[2][3]
Typical Yields 60-95%70-90%

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 5-(4-bromophenyl)-1-methylimidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (3 mol%), and a base like potassium carbonate (2.0 eq).[2]

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-1-methylimidazole derivative.

III. Alternative Synthetic Strategy: Multi-component Reaction

An alternative approach to constructing substituted imidazole cores is through multi-component reactions (MCRs). These reactions offer the advantage of forming complex molecules in a single step from three or more starting materials, often with high atom economy.

Logical Relationship of MCR:

cluster_1 One-Pot Reaction Aldehyde Aldehyde Substituted Imidazole Substituted Imidazole Aldehyde->Substituted Imidazole 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Substituted Imidazole Amine Amine Amine->Substituted Imidazole Ammonium Acetate Ammonium Acetate Ammonium Acetate->Substituted Imidazole

Caption: Multi-component synthesis of substituted imidazoles.

Comparison with Stepwise Synthesis:

ParameterStepwise Synthesis (e.g., Bromination then Methylation)Multi-component Reaction
Number of Steps Multiple steps with intermediate isolationTypically one-pot
Overall Yield Can be lower due to multiple stepsCan be high for optimized reactions
Time Efficiency More time-consumingFaster
Purification Requires purification at each stepSingle purification of the final product
Substrate Scope Generally broad and predictableCan be sensitive to the choice of components

IV. Conclusion

5-(4-Bromophenyl)-1-methylimidazole stands out as a highly efficient and versatile building block in multi-step synthesis. Its straightforward two-step synthesis provides a high-yielding route to a key intermediate. The bromine handle allows for facile diversification through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura reaction, enabling the rapid generation of libraries of complex imidazole-containing molecules. While alternative strategies such as multi-component reactions offer a more convergent approach, the stepwise synthesis and subsequent functionalization of 5-(4-Bromophenyl)-1-methylimidazole provide a reliable and adaptable platform for the targeted synthesis of novel compounds in drug discovery and materials science. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and the functional group tolerance required.

References

Comparative

Comparative analysis of different synthetic routes to 5-(4-Bromophenyl)-1-methylimidazole derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of various synthetic routes to 5-(4-Bromophenyl)-1-methylimidazole derivatives. These compounds are...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 5-(4-Bromophenyl)-1-methylimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to the broad pharmacological activities of the imidazole scaffold. The selection of an appropriate synthetic strategy is paramount, influencing key parameters such as overall yield, purity, scalability, and cost-effectiveness. This document outlines three prominent synthetic pathways—Suzuki-Miyaura Coupling, the Radziszewski Reaction, and the Van Leusen Imidazole Synthesis—and includes a dedicated section on the crucial N-methylation step. Detailed experimental protocols, quantitative data, and diagrammatic representations of the synthetic workflows and relevant biological signaling pathways are provided to aid researchers in making informed decisions for their synthetic endeavors.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 5-(4-Bromophenyl)-1-methylimidazole derivatives, offering a clear comparison of their performance metrics.

ParameterSuzuki-Miyaura CouplingRadziszewski ReactionVan Leusen Imidazole SynthesisN-Methylation of 5-(4-Bromophenyl)-1H-imidazole
Starting Materials 5-Bromo-1-methylimidazole, 4-Bromophenylboronic acid4-Bromobenzaldehyde, Glyoxal, Methylamine, Ammonium acetate4-Bromobenzaldehyde, Methylamine, Tosylmethyl isocyanide (TosMIC)5-(4-Bromophenyl)-1H-imidazole, Iodomethane
Typical Yield 67-92% (for analogous couplings)[1]65-85% (for analogous imidazoles)[2]Good to excellent (qualitative)[3]99%[4]
Reaction Time 12-24 hours[1]4-24 hours[5]Not specifiedOvernight[4]
Reaction Temperature 80-110 °C[1][6]Room temperature to reflux[5]Not specified0 °C to room temperature[4]
Key Advantages High functional group tolerance, well-established, good yields.One-pot synthesis of the imidazole core, readily available starting materials.Forms the imidazole ring in a single step, versatile.High-yielding, straightforward procedure.
Key Disadvantages Requires pre-functionalized imidazole, palladium catalyst can be expensive.Can produce byproducts, purification may be challenging.TosMIC can be odorous, requires careful handling.Requires the pre-synthesized 5-aryl imidazole.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed cross-coupling of a pre-formed 5-bromo-1-methylimidazole with 4-bromophenylboronic acid.

General Procedure:

  • To a solution of 5-bromo-1-methylimidazole (1.0 eq) and 4-bromophenylboronic acid (1.2 eq) in a suitable solvent such as a 4:1 mixture of EtOH/H₂O, add a palladium catalyst (e.g., XPhosPdG2, 5 mol%) and a base (e.g., K₂CO₃, 3.0 eq).[1]

  • Degas the mixture and heat under an inert atmosphere at 110 °C for 12 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-bromophenyl)-1-methylimidazole.

Route 2: Radziszewski Reaction

This one-pot synthesis constructs the imidazole ring from three components: a dicarbonyl compound, an aldehyde, and a source of ammonia and an amine.

General Procedure:

  • In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), glyoxal (1.0 eq), ammonium acetate (as the ammonia source), and methylamine (as the primary amine) in a suitable solvent like ethanol.[2][7]

  • Stir the reaction mixture at room temperature or heat under reflux for 4-24 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product is then purified by recrystallization or column chromatography to yield 5-(4-bromophenyl)-1-methylimidazole.

Route 3: Van Leusen Imidazole Synthesis

This method utilizes the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine, which can be formed in situ.

General Procedure:

  • First, form the aldimine by reacting 4-bromobenzaldehyde (1.0 eq) with methylamine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • To this mixture, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base (e.g., K₂CO₃).

  • Stir the reaction at room temperature until the reaction is complete as monitored by TLC.[3]

  • The reaction mixture is then worked up by adding water and extracting with an organic solvent.

  • The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography to give 5-(4-bromophenyl)-1-methylimidazole.

N-Methylation of 5-(4-Bromophenyl)-1H-imidazole

This step is necessary if the imidazole core is synthesized without the N-methyl group in place.

Procedure:

  • To a solution of 5-(4-bromophenyl)-1H-imidazole (1.0 eq) in dry THF, add potassium tert-butoxide (1.3 eq) at 0 °C.[4]

  • Stir the reaction mixture at this temperature for one hour.

  • Add iodomethane (1.3 eq) at 0 °C and then allow the mixture to stir overnight at room temperature.[4]

  • Remove the solvent under reduced pressure.

  • Extract the resulting mixture with dichloromethane and filter.

  • Concentrate the filtrate under reduced pressure to obtain the N-methylated product. A yield of 99% has been reported for an analogous N-methylation.[4]

Visualizations

Synthetic Workflows

Synthetic_Workflows cluster_suzuki Suzuki-Miyaura Coupling cluster_radziszewski Radziszewski Reaction cluster_vanleusen Van Leusen Synthesis 5-Bromo-1-methylimidazole 5-Bromo-1-methylimidazole Pd Catalyst, Base Pd Catalyst, Base 5-Bromo-1-methylimidazole->Pd Catalyst, Base 4-Bromophenylboronic acid 4-Bromophenylboronic acid 4-Bromophenylboronic acid->Pd Catalyst, Base Product1 5-(4-Bromophenyl)-1-methylimidazole Pd Catalyst, Base->Product1 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_R One-pot condensation 4-Bromobenzaldehyde->Reaction_R Glyoxal Glyoxal Glyoxal->Reaction_R Methylamine Methylamine Methylamine->Reaction_R NH4OAc Ammonium Acetate NH4OAc->Reaction_R Product2 5-(4-Bromophenyl)-1-methylimidazole Reaction_R->Product2 4-Bromobenzaldehyde_VL 4-Bromobenzaldehyde Reaction_VL In situ imine formation & cycloaddition 4-Bromobenzaldehyde_VL->Reaction_VL Methylamine_VL Methylamine Methylamine_VL->Reaction_VL TosMIC TosMIC TosMIC->Reaction_VL Product3 5-(4-Bromophenyl)-1-methylimidazole Reaction_VL->Product3

Caption: Overview of the three main synthetic routes to 5-(4-Bromophenyl)-1-methylimidazole.

Potential Signaling Pathways in Drug Development

Imidazole derivatives have been shown to interact with various signaling pathways implicated in diseases like cancer and fungal infections. The following diagrams illustrate two such pathways that may be modulated by 5-(4-Bromophenyl)-1-methylimidazole derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Imidazole Imidazole Derivative Imidazole->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by imidazole derivatives.[8][9][10]

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 activates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Imidazole Imidazole Derivative Imidazole->p38 inhibits Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole derivatives.[][12][13][14]

Antifungal_Mechanism Imidazole Imidazole Derivative Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Imidazole->Lanosterol_demethylase inhibits Lanosterol Lanosterol Lanosterol_demethylase->Lanosterol catalyzes conversion to Ergosterol Ergosterol Lanosterol->Ergosterol synthesis blocked Fungal_Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Fungal_Membrane is a key component of Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death

Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.[2][15]

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 5-(4-Bromophenyl)-1-methylimidazole: A Procedural Guide

For Immediate Reference: This document outlines the essential operational and disposal plan for 5-(4-Bromophenyl)-1-methylimidazole, providing procedural guidance for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential operational and disposal plan for 5-(4-Bromophenyl)-1-methylimidazole, providing procedural guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and proper environmental stewardship.

Proper disposal of 5-(4-Bromophenyl)-1-methylimidazole, a brominated heterocyclic compound, is crucial due to its potential hazards. While specific data for this compound is limited, information on related imidazole derivatives indicates that it should be handled as a hazardous substance. Related compounds are known to be corrosive, causing severe skin burns and eye damage, harmful if swallowed, and may pose risks to fertility or an unborn child.[1][2] Therefore, a cautious and systematic approach to its disposal is mandatory.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment. All handling of 5-(4-Bromophenyl)-1-methylimidazole and its waste should be conducted within a certified chemical fume hood.[1][2]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential contact with corrosive materials.[1]
Hand Protection Nitrile gloves (check manufacturer's compatibility chart)Provides a barrier against skin contact.[1][2]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.[1][2]
Respiratory Use in a chemical fume hood is required.Minimizes inhalation exposure to vapors or particulates.[1][2]

II. Step-by-Step Disposal Protocol

This protocol details the procedure for the collection and disposal of 5-(4-Bromophenyl)-1-methylimidazole waste.

Step 1: Waste Segregation and Collection

  • Pure 5-(4-Bromophenyl)-1-methylimidazole and solutions containing it must be collected as hazardous waste.[1][2]

  • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

Step 2: Container Selection and Labeling

  • Use a sealable, airtight, and chemically compatible waste container.[1][2]

  • As soon as the first waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[1] The label should clearly identify the contents as "5-(4-Bromophenyl)-1-methylimidazole Waste" and include any known hazard symbols.

Step 3: Waste Storage

  • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[1][2]

  • Ensure the storage area is away from direct sunlight, heat, sparks, or other sources of ignition.[1]

Step 4: Full Container Handling

  • When the waste container is full or no longer in use, ensure the cap is tightly sealed.

  • Complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) guidelines.[1]

  • Transport the container to your facility's designated waste accumulation area for pickup by a licensed waste disposal company.[1][3]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Evacuate all non-essential personnel from the spill area.[4]

  • If the spill is significant or you are not trained to handle it, evacuate the area, secure it, and contact your institution's emergency response team or EH&S.[1]

Step 2: Spill Containment and Cleanup

  • Wearing the prescribed PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4]

Step 3: Decontamination and Disposal

  • Clean the spill area thoroughly.

  • All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste in a sealed and properly labeled container.[1]

Step 4: Reporting

  • Report the incident to your supervisor and your institution's EH&S department as soon as it is safe to do so.[1]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of 5-(4-Bromophenyl)-1-methylimidazole.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood C Select Sealable, Compatible Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Collect Waste (Pure compound & solutions) D->E F Seal Container Tightly E->F spill_event Spill? E->spill_event G Store in Secure, Ventilated Area (Away from incompatibles) F->G H Submit Chemical Collection Request G->H I Transfer to Waste Accumulation Area H->I J Disposal by Approved Waste Plant I->J end End J->end K Evacuate & Secure Area L Contain Spill with Inert Absorbent K->L M Collect Spill Material into Hazardous Waste Container L->M N Decontaminate Area M->N O Dispose of Cleanup Materials as Hazardous Waste N->O P Report Spill to EH&S O->P P->end start Start start->A spill_event->F No spill_event->K Yes

Caption: Disposal workflow for 5-(4-Bromophenyl)-1-methylimidazole.

References

Handling

Personal protective equipment for handling 5-(4-Bromophenyl)-1-methylimidazole

Audience: Researchers, scientists, and drug development professionals. This guide provides crucial safety and logistical information for the handling and disposal of 5-(4-Bromophenyl)-1-methylimidazole.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 5-(4-Bromophenyl)-1-methylimidazole. The following procedures are based on best practices for handling halogenated aromatic compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical to mitigate risks associated with handling 5-(4-Bromophenyl)-1-methylimidazole. The following table summarizes the recommended PPE.[1]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic operational plan is essential for the safe handling of 5-(4-Bromophenyl)-1-methylimidazole.

1. Preparation:

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Decontamination: Have appropriate decontamination materials and waste containers ready.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Transfer: Carefully transfer the required amount of the compound, avoiding the creation of dust.[2]

  • Spill Prevention: Use appropriate tools and techniques to minimize the risk of spills.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of 5-(4-Bromophenyl)-1-methylimidazole and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Waste Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, properly labeled hazardous waste container for halogenated organic compounds.[3]
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container for halogenated organic waste.[3] Never mix with non-halogenated waste.[3]
Container Disposal Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated hazardous waste.

Disposal Methods for Brominated Compounds:

  • Incineration: Bromine-containing waste can be incinerated at a licensed hazardous waste disposal facility equipped with scrubbers to control emissions.[4]

  • Neutralization: In some cases, bromine can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate, converting it to less harmful bromide ions.[4]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of 5-(4-Bromophenyl)-1-methylimidazole.

G Workflow for Handling 5-(4-Bromophenyl)-1-methylimidazole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials weigh_transfer Weigh and Transfer Compound prep_materials->weigh_transfer Proceed to Handling reaction Perform Experiment weigh_transfer->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate Experiment Complete segregate_waste Segregate Halogenated Waste reaction->segregate_waste Generate Waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->segregate_waste Dispose of Contaminated PPE label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Safe handling and disposal workflow.

References

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